Stavudine sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N2O4.Na/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;/h2-4,7-8H,5H2,1H3,(H,11,14,15);/q-1;+1/t7-,8+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPETYOHVRRLVHG-KZYPOYLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)C[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)C[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Stavudine Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T), a synthetic thymidine nucleoside analog, is a potent antiretroviral agent against Human Immunodeficiency Virus Type 1 (HIV-1). Its therapeutic efficacy is contingent upon its intracellular conversion to the active triphosphate metabolite, which acts as a competitive inhibitor of HIV-1 reverse transcriptase and a chain terminator of viral DNA synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of stavudine, detailing its metabolic activation, interaction with viral and cellular enzymes, and the experimental methodologies used to elucidate these processes. Quantitative data are presented in structured tables for comparative analysis, and key pathways are visualized through detailed diagrams.
Introduction
Stavudine is a member of the nucleoside reverse transcriptase inhibitor (NRTI) class of antiretroviral drugs.[1][2] Structurally, it is an analog of the naturally occurring deoxynucleoside, thymidine, but lacks the 3'-hydroxyl group on the deoxyribose moiety and contains a double bond between the 2' and 3' carbons.[1] This modification is central to its mechanism of action. Like other NRTIs, stavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form.[3][4] This guide will delve into the intricate molecular details of stavudine's journey from a prodrug to a potent inhibitor of HIV-1 replication.
Metabolic Activation of Stavudine
The conversion of stavudine to its pharmacologically active form, stavudine triphosphate (d4TTP), is a critical prerequisite for its antiviral activity. This multi-step process is catalyzed by host cellular kinases.
The metabolic activation pathway involves three sequential phosphorylation steps:
-
Stavudine to Stavudine Monophosphate (d4TMP): This initial and rate-limiting step is primarily catalyzed by cytosolic thymidine kinase (TK1).[5][6]
-
Stavudine Monophosphate to Stavudine Diphosphate (d4TDP): d4TMP is subsequently phosphorylated by thymidylate kinase.
-
Stavudine Diphosphate to Stavudine Triphosphate (d4TTP): The final phosphorylation to the active triphosphate form is carried out by nucleoside diphosphate kinases.[7]
The efficiency of this phosphorylation cascade directly influences the intracellular concentration of d4TTP and, consequently, its antiviral potency.
Mechanism of HIV-1 Reverse Transcriptase Inhibition
The active metabolite, d4TTP, exerts its anti-HIV effect through a dual mechanism targeting the viral reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into proviral DNA.
Competitive Inhibition
d4TTP structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). This structural similarity allows d4TTP to compete with dTTP for the active site of HIV-1 RT.[3][4] The binding affinity of d4TTP to the RT active site is a key determinant of its inhibitory potency.
DNA Chain Termination
Upon incorporation into the growing viral DNA chain, stavudine acts as a chain terminator.[3][8] The absence of a 3'-hydroxyl group on the dideoxyribose sugar moiety of the incorporated stavudine monophosphate prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide.[8] This premature termination of DNA elongation effectively halts the synthesis of proviral DNA, thereby inhibiting viral replication.[3]
Quantitative Data
The following tables summarize key quantitative parameters related to the mechanism of action of stavudine.
Table 1: Kinetic Parameters for Stavudine Triphosphate (d4TTP) and Natural Substrate (dTTP) with HIV-1 Reverse Transcriptase
| Parameter | Wild-Type RT | M184V Mutant RT | Reference(s) |
| d4TTP Kd (μM) | 48.0 (DNA/DNA template) | 232.3 (DNA/RNA template) | [9] |
| 40.8 (DNA/RNA template) | [9] | ||
| dTTP Kd (μM) | 15.4 (DNA/DNA template) | 77.0 (DNA/DNA template) | [9] |
| 67.1 (DNA/RNA template) | 143.9 (DNA/RNA template) | [9] | |
| d4TTP kpol (s-1) | 16.0 (DNA/DNA template) | Not specified | [9] |
| 18.4 (DNA/RNA template) | [9] | ||
| dTTP kpol (s-1) | 22.6 (DNA/DNA template) | 22.6 (DNA/DNA template) | [9] |
| 65.0 (DNA/RNA template) | Not specified | [9] |
Table 2: In Vitro Anti-HIV-1 Activity of Stavudine
| Cell Type | HIV-1 Isolate | IC50 (μM) | Reference(s) |
| Peripheral Blood Mononuclear Cells (PBMCs) | Wild-Type | 0.009 - 4 | [10] |
| H9 Cells | Wild-Type | 0.005 - 0.1 | [11] |
| CEM-SS Cells | Wild-Type | 0.009 | [11] |
Table 3: Intracellular Concentrations of Stavudine Triphosphate (d4TTP) in Peripheral Blood Mononuclear Cells (PBMCs) of HIV-Infected Patients
| Stavudine Dose | Peak Concentration (fmol/106 cells) | Trough Concentration (fmol/106 cells) | Reference(s) |
| 40 mg twice daily (adults) | 46.6 | 17.3 | [12] |
| 20 mg twice daily (adults) | 28.4 | 13.0 | [12] |
| 0.5 mg/kg twice daily (children, predicted) | 23.9 | 14.8 | [12] |
| Zidovudine-treated patients (d4TTP measured) | 3 - 38.5 | Not specified | [1][13] |
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the DNA polymerase activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Unlabeled dTTP
-
Stavudine triphosphate (d4TTP) or other inhibitors
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and a mixture of [³H]-dTTP and unlabeled dTTP.
-
Add varying concentrations of the inhibitor (d4TTP) to the reaction mixture.
-
Initiate the reaction by adding a known amount of HIV-1 RT.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Thymidine Kinase (TK) Activity Assay
This assay quantifies the phosphorylation of thymidine or its analogs by thymidine kinase.
Materials:
-
Cell lysate or purified thymidine kinase
-
[³H]-Thymidine or [³H]-Stavudine
-
ATP
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
DEAE-cellulose paper discs
-
Wash buffers (e.g., ammonium formate, ethanol)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and [³H]-thymidine or [³H]-stavudine.
-
Initiate the reaction by adding the cell lysate or purified TK.
-
Incubate the reaction at 37°C for a specific time.
-
Spot an aliquot of the reaction mixture onto DEAE-cellulose paper discs.
-
Wash the discs with ammonium formate to remove unphosphorylated substrate and then with ethanol.
-
Dry the discs and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity, which corresponds to the amount of phosphorylated product, using a scintillation counter.
-
Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.
DNA Chain Termination Assay (Sanger Sequencing Principle)
This assay demonstrates the ability of a nucleoside analog to terminate DNA synthesis.[14][15][16]
Materials:
-
Single-stranded DNA template
-
DNA primer
-
DNA polymerase (e.g., Klenow fragment or HIV-1 RT)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Dideoxynucleoside triphosphate (ddTTP) as a control chain terminator
-
Stavudine triphosphate (d4TTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dATP)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Urea (for denaturing gel)
-
Autoradiography film or phosphorimager
Procedure:
-
Set up four separate reaction tubes, each containing the DNA template, primer, DNA polymerase, and all four dNTPs (one of which is radiolabeled).
-
To each of the four tubes, add a limited amount of one of the following: ddATP, ddCTP, ddGTP, or ddTTP. This will serve as the standard sequencing ladder.
-
Set up a fifth reaction tube containing the same components as in step 1, but instead of a ddNTP, add d4TTP.
-
Incubate all reaction tubes to allow for DNA synthesis and chain termination.
-
Stop the reactions and denature the DNA fragments.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel to separate the DNA fragments by size.
-
Visualize the fragments by autoradiography or phosphorimaging. The presence of terminated fragments in the d4TTP lane, corresponding to thymidine positions in the sequence, confirms its chain-terminating activity.
Mitochondrial Toxicity
A significant adverse effect associated with long-term stavudine therapy is mitochondrial toxicity.[17] This toxicity is primarily attributed to the inhibition of human mitochondrial DNA polymerase γ (pol γ) by d4TTP.[17] Pol γ is the sole enzyme responsible for the replication of mitochondrial DNA (mtDNA).[18] Inhibition of pol γ leads to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction, which can manifest clinically as lactic acidosis, hepatic steatosis, and lipoatrophy.[17]
Table 4: Stavudine-Induced Mitochondrial DNA (mtDNA) Depletion
| Cell/Tissue Type | Stavudine Concentration/Dose | mtDNA Depletion | Reference(s) |
| 3T3-F442a cells (adipocytes) | 10 µM | Significant depletion | [3][19] |
| Human Adipose Tissue | Chronic therapy | Significant depletion | [20] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Chronic therapy | Depletion observed | [20] |
| Lean Mice (liver and skeletal muscle) | 500 mg/kg/day for 6 weeks | Significant depletion | [7] |
| Obese Mice (white adipose tissue) | 100 mg/kg/day | Depletion observed | [7] |
Conclusion
Stavudine sodium's mechanism of action is a well-defined, multi-stage process that begins with its cellular uptake and culminates in the termination of HIV-1 DNA synthesis. Its efficacy is a direct result of the efficient intracellular phosphorylation to its active triphosphate form and the subsequent competitive inhibition and chain termination of viral reverse transcriptase. A thorough understanding of these molecular events, supported by the quantitative data and experimental protocols presented in this guide, is essential for the rational design of novel antiretroviral agents and the optimization of existing therapeutic strategies. Furthermore, an appreciation of the mechanisms underlying its associated toxicities, particularly mitochondrial dysfunction, is crucial for the development of safer antiretroviral therapies.
References
- 1. Significant levels of intracellular stavudine triphosphate are found in HIV-infected zidovudine-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvements in lipoatrophy, mitochondrial DNA levels and fat apoptosis after replacing stavudine with abacavir or zidovudine [natap.org]
- 3. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Severity of NRTI-mediated mitochondrial toxicity differs in blood and fat cells | aidsmap [aidsmap.com]
- 6. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of human mitochondrial DNA using a real-time PCR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]
- 9. Mechanism of Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase by a Stavudine Analogue, 4′-Ethynyl Stavudine Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Estimation of Intracellular Concentration of Stavudine Triphosphate in HIV-Infected Children Given a Reduced Dose of 0.5 Milligrams per Kilogram Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Significant levels of intracellular stavudine triphosphate are found in HIV-infected zidovudine-treated patients | Scilit [scilit.com]
- 14. DNA sequence determination using dideoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA Sequence Determination Using Dideoxy Analogs | Springer Nature Experiments [experiments.springernature.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. Stavudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. R964C Mutation of DNA Polymerase γ Imparts Increased Stavudine Toxicity by Decreasing Nucleoside Analog Discrimination and Impairing Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Upregulatory mechanisms compensate for mitochondrial DNA depletion in asymptomatic individuals receiving stavudine plus didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Stavudine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stavudine (2',3'-didehydro-3'-deoxythymidine), commonly known as d4T, is a synthetic thymidine nucleoside analogue with potent activity against the Human Immunodeficiency Virus (HIV). Initially synthesized as a potential anticancer agent, its profound antiretroviral properties were later discovered, leading to its approval as a key component of early combination antiretroviral therapy. This document provides a comprehensive technical overview of the discovery, mechanism of action, chemical synthesis, and key clinical data of stavudine. Detailed experimental protocols for a modern, multistep continuous flow synthesis are provided, alongside structured tables summarizing its pharmacokinetic, efficacy, and toxicity profiles. Visual diagrams of its molecular mechanism and synthesis workflow are included to facilitate a deeper understanding for research and development professionals.
Discovery and Historical Context
Stavudine was first synthesized in 1966 by Jerome Horwitz at the Michigan Cancer Foundation. The initial goal of this research was the development of novel anticancer agents by creating "fraudulent nucleosides" designed to disrupt cellular replication. However, stavudine did not show promise in this area and was subsequently shelved.
Decades later, during the height of the AIDS epidemic in the 1980s, researchers sought compounds capable of inhibiting HIV's reverse transcriptase enzyme. William Prusoff and his team at Yale University revisited Horwitz's earlier work and discovered the potent anti-HIV activity of stavudine.[1] Following this pivotal discovery, Bristol-Myers Squibb developed the drug under the brand name Zerit®, and it received approval from the U.S. Food and Drug Administration (FDA) in 1994 for the treatment of HIV-1 infection.[1] It became the fourth antiretroviral drug approved for this indication. While its use has been largely phased out in first-line therapy in many regions due to long-term toxicities, it played a crucial role in the management of HIV/AIDS for many years.[1]
Mechanism of Action
Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI) that acts as a competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[2][3] Its mechanism involves several key intracellular steps:
-
Cellular Uptake: Stavudine enters host cells, such as CD4+ T-lymphocytes.
-
Anabolic Phosphorylation: Inside the cell, host cellular kinases sequentially phosphorylate stavudine to its active metabolite, stavudine triphosphate (d4T-TP).[4] The initial conversion to the monophosphate, catalyzed by thymidine kinase, is the rate-limiting step.
-
Competitive Inhibition: Stavudine triphosphate structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). It competes with dTTP for binding to the active site of HIV-1 reverse transcriptase.[3]
-
DNA Chain Termination: Once incorporated into the growing viral DNA strand, stavudine triphosphate halts further elongation.[2] This is because stavudine lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming deoxynucleotide, effectively terminating the DNA chain.[3]
This premature termination of viral DNA synthesis prevents the completion of the reverse transcription process, thereby inhibiting the replication of the HIV virus.[1]
References
- 1. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of stavudine on human immunodeficiency virus type 1 virus load as measured by quantitative mononuclear cell culture, plasma RNA, and immune complex-dissociated antigenemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low dose versus high dose stavudine for treating people with HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gilead.com [gilead.com]
Stavudine Sodium: A Comprehensive Technical Guide on its Chemical Properties and Structure
Stavudine, a synthetic thymidine nucleoside analog, is a potent antiretroviral agent used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of stavudine sodium, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Stavudine is chemically known as 2',3'-didehydro-3'-deoxythymidine.[3] The sodium salt form, this compound, is often utilized in research and pharmaceutical formulations.
Chemical Structure of Stavudine:
Physicochemical Properties
The physicochemical properties of stavudine and its sodium salt are summarized below. These properties are crucial for its formulation, delivery, and biological activity.
General Properties
| Property | Value | Source |
| Chemical Name | 2',3'-didehydro-3'-deoxythymidine | [3] |
| Synonyms | d4T, Zerit, Sanilvudine | [4] |
| Appearance | White to off-white crystalline solid | [3] |
Tabulated Quantitative Data
Stavudine
| Property | Value |
| CAS Number | 3056-17-5 |
| Molecular Formula | C10H12N2O4 |
| Molecular Weight | 224.2 g/mol |
| Melting Point | 159-160 °C |
| Water Solubility (23 °C) | ~83 mg/mL |
| Propylene Glycol Solubility (23 °C) | ~30 mg/mL |
| n-Octanol/Water Partition Coefficient (23 °C) | 0.144 |
| pKa (Strongest Acidic) | 9.95 |
| pKa (Strongest Basic) | -3 |
| Polar Surface Area | 78.87 Ų |
This compound
| Property | Value |
| CAS Number | 134624-73-0 |
| Molecular Formula | C10H11N2NaO4 |
| Molecular Weight | 246.2 g/mol |
| Solubility | Soluble in DMSO |
Mechanism of Action
Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI).[1] Its antiviral activity is dependent on its intracellular conversion to the active triphosphate form.
Signaling Pathway of Stavudine Activation and Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Stavudine - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Stavudine | C10H12N2O4 | CID 18283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stavudine Capsules: Package Insert / Prescribing Info / MOA [drugs.com]
- 6. drugs.com [drugs.com]
- 7. Stavudine | 3056-17-5 [chemicalbook.com]
- 8. This compound | CAS:134624-73-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound (d4T sodium) [myskinrecipes.com]
- 10. Stavudine (sodium) | C10H11N2NaO4 | CID 78358329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound 134624-73-0 | MCE [medchemexpress.cn]
Stavudine Sodium: An In-Depth Technical Guide to its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiviral activity of Stavudine sodium (d4T), a nucleoside reverse transcriptase inhibitor (NRTI). It delves into its mechanism of action, spectrum of activity against various retroviruses, and the molecular basis of resistance. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in virology and drug development.
Mechanism of Action
Stavudine is a synthetic thymidine nucleoside analog that requires intracellular phosphorylation to exert its antiviral effect.[1][2] Cellular kinases, including thymidine kinase, thymidylate kinase, and nucleoside diphosphate kinase, sequentially phosphorylate stavudine to its active triphosphate metabolite, stavudine-5'-triphosphate (d4T-TP).[3][4][5]
d4T-TP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme, competing with the natural substrate, deoxythymidine triphosphate (dTTP).[3][6] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the stavudine molecule prevents the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide.[3][6] This leads to the termination of DNA chain elongation, thereby halting viral replication.[3][6]
Antiviral Activity Spectrum
Stavudine's primary therapeutic application is in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[6] Its activity against other retroviruses has also been investigated.
Human Immunodeficiency Virus (HIV)
Stavudine demonstrates potent activity against various laboratory and clinical isolates of HIV-1.[7] Its efficacy can be influenced by the cell type used in in vitro assays. The 50% effective concentration (EC50) values typically range from nanomolar to low micromolar concentrations.
| Virus/Strain | Cell Line | EC50 (µM) | Reference(s) |
| HIV-1 | |||
| Wild-type (IIIB) | MT-4 | Value not specified, but m = 3.4 | [3] |
| Wild-type (G762-3) | MT-4 | Value not specified | [3] |
| Zidovudine-Resistant (G910-11) | MT-4 | Slight cross-resistance noted | [3] |
| Zidovudine-Resistant (G691-2) | MT-4 | Slight cross-resistance noted | [3] |
| Clinical Isolates (Post-therapy) | PBMC | >4-fold increase in IC50 in some | [8] |
| HIV-2 | |||
| Various Isolates | PBMC | Generally less active than against HIV-1 | [9] |
Note: The "m" value in the table refers to the slope of the dose-effect curve, which provides information about the steepness of the antiviral response.[3]
Other Retroviruses
Stavudine's activity extends to other retroviruses, although generally with lower potency compared to its effect on HIV-1.
| Virus | Finding | IC50 (µM) | Reference(s) |
| Human Endogenous Retrovirus K (HERV-K) | Inhibits reverse transcriptase activity. | Not specified | |
| Long Interspersed Nuclear Element-1 (LINE-1) | Inhibits retrotransposition. | 0.22 | |
| Feline Immunodeficiency Virus (FIV) | Active in vitro. | Not specified | [10] |
| Human T-lymphotropic virus 1 (HTLV-1) | Susceptible in vitro. | Not specified | [11] |
Resistance Mechanisms
The emergence of drug resistance is a significant challenge in antiretroviral therapy. For stavudine, resistance is primarily associated with mutations in the viral reverse transcriptase gene.
-
Thymidine Analogue Mutations (TAMs): These are a series of mutations (e.g., M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E) that are selected for by thymidine analogs like zidovudine and stavudine. TAMs confer cross-resistance to several nucleoside reverse transcriptase inhibitors (NRTIs).
-
Q151M Complex: The Q151M mutation, often accompanied by other mutations, leads to broad cross-resistance to most NRTIs, including stavudine.
-
Insertions at Codon 69: Insertions in the region of codon 69 of the reverse transcriptase can also contribute to resistance against stavudine and other NRTIs.
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the antiviral activity of stavudine.
Cell-Based Antiviral Assay (MT-4 Cells)
This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., IIIB strain)
-
Complete medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
This compound
-
96-well microtiter plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solybilizing solution (e.g., acidified isopropanol)
-
Microplate reader
Protocol:
-
Seed MT-4 cells into a 96-well plate at a density that allows for logarithmic growth over the course of the assay.
-
Prepare serial dilutions of stavudine in complete medium.
-
Add the diluted stavudine to the wells containing the MT-4 cells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected and untreated virus-infected controls.
-
Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add MTT reagent to each well and incubate for a further 4 hours.
-
Add the solubilizing solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) from the dose-response curves.
Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This biochemical assay measures the direct inhibitory effect of a compound on the activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction buffer
-
Poly(A) template and Oligo(dT) primer
-
Biotin-dUTP and Digoxigenin-dUTP
-
Streptavidin-coated microplate
-
Anti-digoxigenin-peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, poly(A) template, oligo(dT) primer, and the labeled dUTPs.
-
Add serial dilutions of stavudine triphosphate (the active form) to the reaction mixture.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction mixture to allow for DNA synthesis.
-
Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-digoxigenin-POD conjugate and incubate.
-
Wash the plate again.
-
Add the peroxidase substrate and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
Plaque Reduction Assay
This assay is used to quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
A suitable host cell line that forms a monolayer (e.g., HeLa-CD4-LTR-ß-gal)
-
HIV-1 stock
-
Complete medium
-
This compound
-
Agarose or other gelling overlay
-
Fixative (e.g., formaldehyde)
-
Staining solution (e.g., crystal violet or a substrate for a reporter gene like X-Gal)
-
Microscope
Protocol:
-
Seed the host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and incubate with the cell monolayer to determine the appropriate viral titer that produces a countable number of plaques.
-
Prepare serial dilutions of stavudine.
-
Pre-incubate the virus with the stavudine dilutions.
-
Infect the cell monolayer with the virus-drug mixture.
-
After an adsorption period, remove the inoculum and overlay the cells with a medium containing the gelling agent and the corresponding concentration of stavudine.
-
Incubate the plates until plaques are visible.
-
Fix the cells and stain to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the concentration of stavudine that reduces the plaque number by 50% (IC50).[12]
Conclusion
This compound is a potent nucleoside reverse transcriptase inhibitor with a well-defined mechanism of action against HIV-1. Its antiviral spectrum also includes activity against other retroviruses, albeit to a lesser extent. Understanding the nuances of its activity, the mechanisms of resistance, and the experimental methodologies for its evaluation is crucial for the ongoing research and development of novel antiretroviral therapies. This technical guide serves as a foundational resource for professionals in the field, providing detailed information to support further investigation and innovation.
References
- 1. youtube.com [youtube.com]
- 2. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug combinations and effect parameters of zidovudine, stavudine, and nevirapine in standardized drug-sensitive and resistant HIV type 1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lamivudine or stavudine in two- and three-drug combinations against human immunodeficiency virus type 1 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of stavudine on human immunodeficiency virus type 1 virus load as measured by quantitative mononuclear cell culture, plasma RNA, and immune complex-dissociated antigenemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stavudine resistance: an update on susceptibility following prolonged therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of Antiviral Drugs against Feline Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiretroviral Therapy in HTLV-1 Infection: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plaque-reduction assays for human and simian immunodeficiency virus neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Stavudine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetic and metabolic profile of stavudine (2',3'-didehydro-3'-deoxythymidine, d4T), a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) properties, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.
Pharmacokinetic Properties
Stavudine exhibits a generally predictable pharmacokinetic profile characterized by rapid oral absorption and elimination primarily through renal excretion. The key pharmacokinetic parameters are summarized in the tables below for various populations.
Data Presentation
Table 1: Pharmacokinetic Parameters of Stavudine in HIV-Infected Adults
| Parameter | Value | Reference(s) |
| Absorption | ||
| Bioavailability (F) | 86.4 ± 18.2% | [1][2] |
| Time to Peak Concentration (Tmax) | ~1 hour | [1][3][4] |
| Distribution | ||
| Volume of Distribution (Vd) | 46 ± 21 L | [1] |
| Protein Binding | Negligible | [1] |
| Metabolism | ||
| Primary Pathway | Intracellular phosphorylation | [5] |
| Minor Pathways | Oxidation and Glucuronidation | [5] |
| Elimination | ||
| Elimination Half-life (t½) | 1.15 ± 0.35 hours (IV), 1.6 ± 0.23 hours (oral) | [1] |
| Total Body Clearance | 594 ± 164 mL/min (IV) | [1] |
| Renal Clearance | 237 ± 98 mL/min | [1] |
| Urinary Excretion (% of dose) | ~40% as unchanged drug | [1] |
Table 2: Pharmacokinetic Parameters of Stavudine in Pediatric Patients
| Parameter | Age Group | Value | Reference(s) |
| Oral Bioavailability (F) | 5 weeks to 15 years | 76.9 ± 31.7% | [2] |
| Volume of Distribution (Vd) | 5 weeks to 15 years | 18.5 ± 9.2 L/m² | [2] |
| Apparent Oral Clearance (CL/F) | 5 weeks to 15 years | 9.75 ± 3.76 mL/min/kg | [2] |
| Elimination Half-life (t½) | 5 weeks to 15 years | 0.93 ± 0.31 hours | [2] |
Table 3: Impact of Renal Impairment on Stavudine Pharmacokinetics in Adults
| Creatinine Clearance (CrCl) | Apparent Oral Clearance (mL/min) | Elimination Half-life (hours) | Recommended Dosage (for patients ≥60 kg) | Reference(s) |
| > 50 mL/min | 489 ± 147 | 1.4 ± 0.3 | 40 mg every 12 hours | [6][7] |
| 26-50 mL/min | 232 ± 64 | 3.1 ± 1.0 | 20 mg every 12 hours | [6][7] |
| 10-25 mL/min | 143 ± 46 | 5.5 ± 1.9 | 20 mg every 24 hours | [6][7] |
| Hemodialysis | 120 ± 18 (dialysis clearance) | - | 20 mg every 24 hours (after dialysis) | [2][6] |
Metabolism of Stavudine
The metabolic fate of stavudine is primarily defined by its intracellular anabolic pathway to the active triphosphate form. Catabolic pathways involving oxidation and glucuronidation have been identified as minor routes of elimination.
Anabolic Pathway: Intracellular Phosphorylation
Stavudine, a prodrug, must be activated within the host cell to exert its antiviral effect. This activation occurs through a series of phosphorylation steps, catalyzed by host cellular kinases.[5]
References
- 1. Effect of stavudine on mitochondrial genome and fatty acid oxidation in lean and obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 4. xenotech.com [xenotech.com]
- 5. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stavudine: a review of its pharmacodynamic and pharmacokinetic properties and clinical potential in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Stavudine Sodium in HIV Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine, a synthetic thymidine nucleoside analog also known as d4T, has historically been a component of antiretroviral therapy for the treatment of HIV-1 infection.[1][2] As a nucleoside reverse transcriptase inhibitor (NRTI), its role in HIV research remains significant for understanding mechanisms of viral replication, drug resistance, and the development of novel therapeutic strategies.[1][3] This technical guide provides an in-depth overview of stavudine sodium's application in HIV research, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Stavudine is a prodrug that, upon intracellular phosphorylation to its active triphosphate form (stavudine triphosphate), competitively inhibits the HIV-1 reverse transcriptase (RT) enzyme.[2][4] Its incorporation into the growing viral DNA chain leads to premature chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[1] While its clinical use has been limited due to concerns about mitochondrial toxicity, stavudine continues to be a valuable tool in virological and pharmacological research.[5]
Mechanism of Action
Stavudine's antiviral activity is initiated by its conversion to the active metabolite, stavudine triphosphate, by cellular kinases.[2][4] This active form then exerts its inhibitory effect on HIV-1 reverse transcriptase through two primary mechanisms:
-
Competitive Inhibition: Stavudine triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the reverse transcriptase enzyme.[4]
-
DNA Chain Termination: Following its incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the stavudine molecule prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation.[1]
The following diagram illustrates the intracellular activation and mechanism of action of stavudine.
Caption: Intracellular activation and mechanism of action of stavudine.
Quantitative Data
The in vitro antiviral activity and cytotoxicity of stavudine have been evaluated in various cell lines against different HIV-1 strains. The following tables summarize key quantitative data.
Table 1: In Vitro Anti-HIV-1 Activity of Stavudine
| Cell Line | HIV-1 Strain | IC50 (µM) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Laboratory and Clinical Isolates | 0.009 - 4 | [4] |
| Monocytic Cells | Not Specified | 0.009 - 4 | [4] |
| Lymphoblastoid Cell Lines | Not Specified | 0.009 - 4 | [4] |
| MT-4 Cells | Not Specified | 0.001 - 0.120 (for EC50 of Lamivudine, for comparison) | [6] |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
Table 2: Inhibition of HIV-1 Reverse Transcriptase by Stavudine Triphosphate
| Parameter | Value (µM) | Reference |
| Ki (Inhibition Constant) | 0.0083 - 0.032 | [4] |
Ki represents the concentration of the inhibitor required to produce half-maximum inhibition.
Table 3: In Vitro Cytotoxicity of Stavudine
| Cell Line | Parameter | Value (µM) | Reference |
| CEM | TC50 | >100 | [7] |
| CEM (Stavudine-resistant) | TC50 | 2.3-fold greater than parental line | [7] |
TC50 (50% toxic concentration) is the concentration of a compound that results in a 50% reduction in cell viability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are representative protocols for key experiments involving stavudine.
Anti-HIV Activity Assay in Cell Culture
This protocol outlines a general method for determining the antiviral efficacy of stavudine against HIV-1 in a cell-based assay.
Objective: To determine the IC50 of stavudine against a specific HIV-1 strain in a susceptible cell line (e.g., MT-4 cells or PBMCs).
Materials:
-
This compound salt
-
Susceptible host cells (e.g., MT-4 cells)
-
HIV-1 viral stock of known titer
-
Complete cell culture medium
-
96-well microtiter plates
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Seed the host cells into a 96-well plate at a predetermined optimal density.
-
Compound Dilution: Prepare a series of dilutions of stavudine in complete culture medium.
-
Infection: Infect the cells with the HIV-1 viral stock at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the different concentrations of stavudine to the appropriate wells. Include control wells with virus-infected cells without the drug (virus control) and uninfected cells without the drug (cell control).
-
Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant. Quantify the amount of viral replication by measuring the level of a viral protein, such as the p24 antigen, using an ELISA kit.
-
Data Analysis: Calculate the percentage of viral inhibition for each stavudine concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for an anti-HIV activity assay.
HIV-1 Reverse Transcriptase Inhibition Assay
This is a cell-free assay to directly measure the inhibitory effect of stavudine triphosphate on the enzymatic activity of HIV-1 RT.
Objective: To determine the Ki of stavudine triphosphate for HIV-1 reverse transcriptase.
Materials:
-
Stavudine triphosphate
-
Recombinant HIV-1 reverse transcriptase
-
A template-primer (e.g., poly(rA)-oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dTTP
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)
-
Microcentrifuge tubes or 96-well plates
-
Method for detecting DNA synthesis (e.g., scintillation counting for radiolabeled nucleotides or fluorescence detection)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or well of a plate, combine the reaction buffer, template-primer, and a fixed concentration of HIV-1 RT.
-
Inhibitor Addition: Add varying concentrations of stavudine triphosphate to the reaction mixtures. Include a control reaction with no inhibitor.
-
Initiation of Reaction: Start the reaction by adding the dNTP mix, including the labeled dTTP.
-
Incubation: Incubate the reaction at 37°C for a specific period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of DNA Synthesis: Precipitate the newly synthesized DNA and quantify the amount of incorporated labeled nucleotide using an appropriate method (e.g., scintillation counter).
-
Data Analysis: Determine the rate of DNA synthesis at each inhibitor concentration. The Ki value can be calculated using enzyme kinetic models, such as the Michaelis-Menten equation, and plotting the data using methods like the Lineweaver-Burk plot.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of stavudine on a given cell line.[8][9]
Objective: To determine the CC50 of stavudine.
Materials:
-
This compound salt
-
Cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Add serial dilutions of stavudine to the wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plates for a period equivalent to that of the antiviral assay (e.g., 3-5 days).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each stavudine concentration relative to the cell control. The CC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mitochondrial Toxicity
A significant aspect of stavudine research is its associated toxicity, primarily mitochondrial toxicity.[5] This is thought to be caused by the inhibition of mitochondrial DNA polymerase gamma by stavudine triphosphate.[10] Inhibition of this enzyme leads to depletion of mitochondrial DNA (mtDNA), impaired oxidative phosphorylation, and can result in adverse effects such as lactic acidosis, pancreatitis, and peripheral neuropathy.[5]
Caption: Simplified pathway of stavudine-induced mitochondrial toxicity.
Conclusion
This compound, despite its diminished clinical role, remains a cornerstone for in vitro HIV research. Its well-characterized mechanism of action provides a valuable reference point for the evaluation of new antiretroviral compounds. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to design and interpret studies aimed at furthering our understanding of HIV virology and developing safer and more effective therapeutic interventions. The continued investigation into the nuances of its antiviral activity and toxicity mechanisms will undoubtedly contribute to the broader field of antiretroviral drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Comparison of metabolism and in vitro antiviral activity of stavudine versus other 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
An In-depth Technical Guide to Stavudine as a Nucleoside Reverse Transcriptase Inhibitor
Introduction
Stavudine, also known as d4T, is a potent synthetic thymidine nucleoside analog belonging to the class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).[1][2][3] Historically, it has played a significant role in the management of Human Immunodeficiency Virus (HIV) infection since its FDA approval in 1994.[1] It functions by inhibiting the HIV reverse transcriptase enzyme, which is critical for the virus to replicate its genetic material.[3][4] However, due to a significant toxicity profile, particularly mitochondrial toxicity, its use has been largely phased out in favor of safer alternatives in many parts of the world and it is no longer recommended as a first-line treatment.[1][5] This guide provides a detailed technical overview of stavudine for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Stavudine is a white to off-white crystalline solid.[6][7] Its chemical name is 2',3'-didehydro-3'-deoxythymidine.[6][7] The drug is stable, combustible, and incompatible with strong oxidizing agents.[8]
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂N₂O₄ | [1][6][9] |
| Molecular Weight | 224.2 g/mol | [1][6][7][9] |
| CAS Number | 3056-17-5 | [1] |
| Melting Point | 159-160°C | [8] |
| Solubility (23°C) | ~83 mg/mL in water; ~30 mg/mL in propylene glycol | [6][7] |
| n-Octanol/Water Partition Coefficient | 0.144 | [6][7] |
Mechanism of Action
Stavudine is a prodrug, meaning it must be metabolized intracellularly to its active form.[2] As a thymidine analog, it undergoes a three-step phosphorylation process catalyzed by host cellular kinases to become stavudine 5'-triphosphate (d4T-TP).[1][2][4][10]
The active d4T-TP metabolite inhibits HIV-1 reverse transcriptase via two primary mechanisms:
-
Competitive Inhibition : Stavudine triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the viral reverse transcriptase enzyme.[1][7][11] The inhibition constant (Ki) for this interaction ranges from 0.0083 to 0.032 µM.[6][7]
-
DNA Chain Termination : Once incorporated into the growing viral DNA strand, stavudine acts as a chain terminator.[4][11] It lacks the 3'-hydroxyl (3'-OH) group necessary to form a 5' to 3' phosphodiester bond with the next incoming nucleotide, thereby halting DNA synthesis and viral replication.[4][11]
References
- 1. Stavudine - Wikipedia [en.wikipedia.org]
- 2. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 3. longdom.org [longdom.org]
- 4. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 5. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Stavudine | 3056-17-5 [chemicalbook.com]
- 9. Stavudine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
The Intracellular Journey of Stavudine: A Technical Guide to Its Phosphorylation and Activation
For Researchers, Scientists, and Drug Development Professionals
Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T), a synthetic thymidine nucleoside analog, has been a component of antiretroviral therapy for the treatment of HIV-1 infection. As a prodrug, stavudine requires intracellular phosphorylation to its active triphosphate form, stavudine triphosphate (d4T-TP), to exert its antiviral effect. This process is a critical determinant of the drug's efficacy and is mediated by a series of host cell kinases. This technical guide provides an in-depth exploration of the core mechanisms of stavudine's intracellular activation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.
The Phosphorylation Cascade: A Three-Step Intracellular Conversion
The transformation of stavudine into its pharmacologically active form is a sequential process involving three key enzymatic steps. This cascade is initiated in the cytoplasm of the host cell and progressively adds phosphate groups to the stavudine molecule.
-
Monophosphorylation by Thymidine Kinase: The first and often rate-limiting step is the conversion of stavudine to stavudine monophosphate (d4T-MP). This reaction is primarily catalyzed by the cellular enzyme thymidine kinase (TK), particularly the cytosolic isoform, TK1.[1][2] While TK1 is the main enzyme responsible, other kinases may play a minor role.[1] The efficiency of this initial phosphorylation is a crucial factor influencing the overall formation of the active triphosphate metabolite.
-
Diphosphorylation by Thymidylate Kinase: Following its formation, stavudine monophosphate serves as a substrate for thymidylate kinase (TMPK). This enzyme catalyzes the addition of a second phosphate group, converting d4T-MP to stavudine diphosphate (d4T-DP).[3] The phosphorylation efficiency of d4T-MP by TMPK is notably lower than that of the natural substrate, deoxythymidine monophosphate (dTMP).[4]
-
Triphosphorylation by Nucleoside Diphosphate Kinase: The final step in the activation cascade is the phosphorylation of stavudine diphosphate to the active stavudine triphosphate (d4T-TP). This reaction is mediated by nucleoside diphosphate kinase (NDPK), an enzyme with broad substrate specificity.[5][6] However, NDPK has been shown to be relatively inefficient in phosphorylating nucleoside diphosphate analogs like d4T-DP, which can represent a bottleneck in the activation pathway.[6][7]
Once formed, stavudine triphosphate acts as a competitive inhibitor of HIV reverse transcriptase and can be incorporated into the growing viral DNA chain, causing chain termination due to the absence of a 3'-hydroxyl group.[8][9]
Quantitative Analysis of Stavudine Phosphorylation
The efficiency of each phosphorylation step can be quantified by examining the kinetic parameters of the involved enzymes. The following tables summarize the available quantitative data for the enzymes responsible for stavudine's intracellular activation.
| Enzyme | Substrate | Km (µM) | Vmax (relative to natural substrate) | Reference |
| Thymidine Kinase 1 (TK1) | Stavudine | ~138 - 142 | ~5% of AZT | [10] |
| Thymidine Kinase (crude extract) | Stavudine | 142 | 5% of AZT | [9] |
Table 1: Kinetic Parameters for Stavudine Monophosphorylation. Km represents the substrate concentration at half-maximal velocity, indicating the enzyme's affinity for the substrate. Vmax is the maximum rate of the reaction.
| Enzyme | Substrate | Km (µM) | Kcat (s-1) | Kcat/Km (s-1µM-1) | Relative Efficiency (%) | Reference |
| Thymidylate Kinase (TMPK) | d4TMP | 115.3 ± 15.2 | 0.03 ± 0.00 | 0.00026 | 1.1 | [1] |
| Thymidylate Kinase (TMPK) | dTMP (natural substrate) | 12.3 ± 2.2 | 2.40 ± 0.36 | 0.195 | 100 | [1] |
Table 2: Kinetic Parameters for Stavudine Diphosphorylation. Kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The Kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
| Enzyme | Substrate | Catalytic Efficiency (relative to natural substrate) | Reference |
| Nucleoside Diphosphate Kinase (NDPK) | d4TDP | ~10-fold higher than AZT-DP, but significantly lower than natural substrates | [5][11] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of stavudine phosphorylation.
Thymidine Kinase Activity Assay
This protocol is adapted from methods used to assess the phosphorylation of thymidine analogs.
Objective: To determine the kinetic parameters (Km and Vmax) of thymidine kinase for stavudine.
Materials:
-
Purified or recombinant human thymidine kinase 1.
-
[³H]-Stavudine of known specific activity.
-
ATP solution.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT).
-
DEAE-cellulose filter discs.
-
Wash buffers (e.g., 1 mM ammonium formate, ethanol).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and varying concentrations of [³H]-stavudine.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding a known amount of thymidine kinase.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE-cellulose filter disc.
-
Wash the filter discs extensively with wash buffers to remove unreacted [³H]-stavudine.
-
Dry the filter discs and measure the radioactivity corresponding to the phosphorylated [³H]-stavudine monophosphate using a scintillation counter.
-
Calculate the reaction velocity at each substrate concentration.
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Thymidylate Kinase Activity Assay
This protocol is based on methods for assessing the phosphorylation of monophosphate analogs.[1]
Objective: To determine the kinetic parameters of thymidylate kinase for stavudine monophosphate.
Materials:
-
Purified or recombinant human thymidylate kinase.
-
Stavudine monophosphate (d4T-MP).
-
ATP solution.
-
Reaction buffer (e.g., 60 mM Tris-HCl, pH 7.4, 2.5 mM DTT, 4 mM MgCl₂).
-
HPLC system with an anion-exchange column.
-
Mobile phase buffers.
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, a fixed concentration of ATP, and varying concentrations of d4T-MP.
-
Initiate the reactions by adding a known amount of thymidylate kinase.
-
Incubate at 37°C for a specific time.
-
Terminate the reactions by heat inactivation or addition of a quenching agent (e.g., perchloric acid).
-
Analyze the reaction products by HPLC to separate and quantify the formation of stavudine diphosphate (d4T-DP).
-
Calculate the reaction velocity at each d4T-MP concentration.
-
Determine Km and Vmax using Michaelis-Menten kinetics.
Quantification of Intracellular Stavudine Phosphates by LC-MS/MS
This protocol provides a general workflow for the sensitive detection of stavudine and its phosphorylated metabolites within cells.[12][13]
Objective: To measure the intracellular concentrations of stavudine, d4T-MP, d4T-DP, and d4T-TP in cultured cells or patient-derived peripheral blood mononuclear cells (PBMCs).
Materials:
-
Cell culture medium and reagents or PBMC isolation reagents.
-
Stavudine.
-
Lysis buffer (e.g., 60-70% cold methanol).
-
Internal standards (e.g., stable isotope-labeled analogs).
-
LC-MS/MS system with a suitable column (e.g., C18 reversed-phase).
-
Mobile phase solvents.
Procedure:
-
Cell Culture and Treatment: Culture cells (e.g., CEM, MT-4) to a desired density and treat with a known concentration of stavudine for a specified time. For PBMCs, isolate the cells from whole blood using density gradient centrifugation.
-
Cell Lysis and Extraction:
-
Wash the cells with cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells by adding a cold lysis buffer (e.g., methanol/water mixture).
-
Add an internal standard to each sample.
-
Vortex and incubate on ice to precipitate proteins.
-
Centrifuge to pellet the cellular debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the intracellular metabolites.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analytes using a gradient elution on a reversed-phase column.
-
Detect and quantify the parent drug and its phosphorylated metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of stavudine, d4T-MP, d4T-DP, and d4T-TP standards.
-
Determine the intracellular concentrations of the analytes in the samples by comparing their peak areas to the calibration curves and normalizing to the cell number or protein content.
-
Visualizing the Pathway and Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the stavudine phosphorylation pathway and a typical experimental workflow.
Caption: Intracellular phosphorylation pathway of stavudine.
References
- 1. Behavior of Thymidylate Kinase toward Monophosphate Metabolites and Its Role in the Metabolism of 1-(2′-Deoxy-2′-Fluoro-β-l-Arabinofuranosyl)-5-Methyluracil (Clevudine) and 2′,3′-Didehydro-2′,3′-Dideoxythymidine in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new sensitive cartridge-RIA method for determination of stavudine (D4T) triphosphate in human cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Assay of nucleoside-diphosphate kinase activity by the coupled nucleotidyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous quantitation of the 5'-triphosphate metabolites of zidovudine, lamivudine, and stavudine in peripheral mononuclear blood cells of HIV infected patients by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct determination of phosphorylated intracellular anabolites of stavudine (d4T) by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Stavudine using a Validated High-Performance Liquid Chromatography (HPLC) Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of stavudine, a nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV/AIDS.[1] This method is applicable for the analysis of stavudine in bulk drug substances and pharmaceutical dosage forms. The described protocol offers a simple, accurate, and precise method for routine quality control and research applications.
Introduction
Stavudine (2',3'-didehydro-2',3'-dideoxythymidine) is an essential antiretroviral medication.[1] Ensuring the quality and potency of stavudine in pharmaceutical products is critical for patient safety and therapeutic efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the quantification of active pharmaceutical ingredients (APIs) due to its high specificity, sensitivity, and accuracy.[2] This document provides a detailed experimental protocol for an isocratic RP-HPLC method for stavudine analysis, including system suitability parameters and method validation in accordance with International Conference on Harmonisation (ICH) guidelines.[1][3]
Experimental
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector, pump, and autosampler.
-
Column: A C18 reversed-phase column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm particle size) is a suitable choice.[3]
-
Solvents: HPLC grade methanol, acetonitrile, and purified water.
-
Chemicals: Stavudine reference standard, ortho-phosphoric acid.
-
Filters: 0.45 µm membrane filters for solvent and sample filtration.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of stavudine is presented in Table 1.
Table 1: Optimized HPLC Method Parameters for Stavudine Quantification
| Parameter | Condition |
| Stationary Phase | C18 Column (250 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Water : Methanol (60:40 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient[3] |
| Detection Wavelength | 266 nm[3][5] |
| Run Time | Approximately 6 minutes[3] |
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of stavudine reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 5-25 µg/mL by diluting with the mobile phase.[5]
Preparation of Sample Solutions (from Tablet Formulation)
-
Weigh and finely powder twenty tablets to determine the average tablet weight.[6]
-
Accurately weigh a quantity of the powder equivalent to 10 mg of stavudine and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.[7]
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 10 µg/mL).
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of a blank solution (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions in triplicate to establish the calibration curve and check for system suitability.
-
Inject the sample solutions in triplicate.
-
Record the peak areas and calculate the concentration of stavudine in the samples using the calibration curve.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. A summary of the validation parameters is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 5-25 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[5] |
| Accuracy (% Recovery) | 99.16 - 101.89%[4] |
| Precision (% RSD) | < 2%[5] |
| Limit of Detection (LOD) | 0.11 µg/mL[8] |
| Limit of Quantification (LOQ) | 0.38 µg/mL[8] |
| Retention Time | Approximately 3 minutes[3] |
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of stavudine using the described HPLC method.
Caption: Workflow for stavudine quantification by HPLC.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of stavudine in bulk and pharmaceutical dosage forms. The short run time allows for a high throughput of samples, making it suitable for routine quality control analysis. The method has been validated according to ICH guidelines, ensuring reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Simultaneous quantification of stavudine, lamivudine and nevirapine by UV spectroscopy, reverse phase HPLC and HPTLC in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpdr.com [ijpdr.com]
- 6. Determination of lamivudine and stavudine in pharmaceutical preparations using chemometrics-assisted spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for the Use of Stavudine Sodium in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine, also known as d4T, is a synthetic thymidine nucleoside analog with potent antiviral activity against the human immunodeficiency virus (HIV).[1] It functions as a reverse transcriptase inhibitor, competing with the natural substrate, thymidine triphosphate, and causing DNA chain termination upon incorporation into viral DNA.[2][3][4] Beyond its antiviral effects, stavudine has been noted for its impact on cellular processes, particularly mitochondrial function, making it a compound of interest in various cell culture-based research applications, including virology, toxicology, and cancer studies.
These application notes provide detailed protocols for utilizing stavudine sodium in cell culture assays to evaluate its effects on cell viability, mitochondrial function, cell cycle progression, and apoptosis.
Mechanism of Action
Stavudine is a prodrug that is phosphorylated by cellular kinases to its active triphosphate form.[2][3][4] Stavudine triphosphate inhibits HIV-1 reverse transcriptase by competing with deoxythymidine triphosphate (dTTP) and by being incorporated into the growing viral DNA chain, which then terminates elongation due to the absence of a 3'-hydroxyl group.[4][5]
Significantly for cell culture applications, stavudine triphosphate also inhibits human DNA polymerase γ, the enzyme responsible for mitochondrial DNA (mtDNA) replication.[2][5] This inhibition leads to mtDNA depletion, mitochondrial dysfunction, and can subsequently trigger pathways leading to cytotoxicity and apoptosis.[6]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. rsc.org [rsc.org]
- 4. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. DNA Laddering Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Stavudine Sodium: Application Notes and Protocols for In Vitro Antiviral Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of stavudine sodium, a nucleoside reverse transcriptase inhibitor (NRTI), in in vitro antiviral testing against the Human Immunodeficiency Virus (HIV). Detailed protocols for assessing antiviral efficacy and cytotoxicity are provided to guide researchers in the accurate evaluation of stavudine and other potential antiretroviral compounds.
Introduction
Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine nucleoside analog with potent activity against HIV-1.[1][2] As with other NRTIs, its antiviral effect is dependent on intracellular phosphorylation to its active triphosphate form, stavudine triphosphate (d4T-TP).[3][4] This active metabolite acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA, thus halting viral replication.[1][5][6] In vitro antiviral testing is a critical first step in the evaluation of antiretroviral drugs, providing essential data on their efficacy and potential toxicity before proceeding to more complex studies.
Mechanism of Action
Stavudine's mechanism of action involves several key intracellular steps. Once it enters a host cell, cellular kinases phosphorylate it to stavudine monophosphate, then diphosphate, and finally to the active stavudine triphosphate.[3][5] Stavudine triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the HIV reverse transcriptase enzyme.[6] Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the stavudine molecule prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[1][6]
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of stavudine against HIV-1 in various cell lines.
Table 1: In Vitro Anti-HIV-1 Activity of Stavudine
| Cell Line | Virus Isolate | Assay Method | EC50 (µM) | Reference(s) |
| Peripheral Blood Mononuclear Cells (PBMCs) | Laboratory and Clinical Isolates | p24 Antigen | 0.009 - 4 | [4] |
| Monocytic Cells | Laboratory and Clinical Isolates | p24 Antigen | 0.009 - 4 | [4] |
| Lymphoblastoid Cell Lines | Laboratory and Clinical Isolates | p24 Antigen | 0.009 - 4 | [4] |
| MT-4 Cells | HIV-1 (various strains) | Viral Antigen Expression | Not specified | [7] |
| CEM Cells | HIV-1 | Not specified | Not specified | [8] |
Table 2: In Vitro Cytotoxicity of Stavudine
| Cell Line | Assay Method | CC50 (µM) | Reference(s) |
| MOLT-4 (uninfected) | Not specified | 59.8 | Not specified |
| MOLT-4/IIIB (HIV-1 infected) | Not specified | 2.2 | Not specified |
| CEM | Not specified | Not specified | [8] |
| HepG2 | Cell Viability | >200 (28-day exposure) | [9] |
| MT-4 | Cell Viability | >200 (28-day exposure) | [9] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Protocol 1: Determination of Antiviral Activity (EC50) using HIV-1 p24 Antigen Capture Assay
This protocol describes the determination of the 50% effective concentration (EC50) of stavudine by measuring the inhibition of HIV-1 p24 antigen production in infected cells.
Materials:
-
This compound
-
Susceptible target cells (e.g., MT-4, CEM, or stimulated Peripheral Blood Mononuclear Cells - PBMCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine)
-
HIV-1 stock (laboratory-adapted strain, e.g., HIV-1 IIIB or NL4-3)
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Culture target cells in complete medium to ensure they are in the logarithmic growth phase.
-
On the day of the assay, determine cell viability (should be >95%) and adjust the cell concentration to the desired density (e.g., 1 x 10^5 cells/mL).
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in sterile distilled water or an appropriate solvent.
-
Perform serial dilutions of the stavudine stock solution in complete cell culture medium to achieve a range of concentrations to be tested. It is recommended to perform 2-fold or 3-fold dilutions.
-
-
Assay Setup:
-
Add 100 µL of the appropriate stavudine dilutions to triplicate wells of a 96-well plate.
-
Include wells for a "no-drug" virus control (cells + virus) and a "no-virus" cell control (cells only).
-
Add 50 µL of the prepared cell suspension to each well.
-
-
Infection:
-
Dilute the HIV-1 stock in complete cell culture medium to a predetermined multiplicity of infection (MOI).
-
Add 50 µL of the diluted virus to each well, except for the "no-virus" cell control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 4 to 7 days. The incubation period should be optimized based on the cell line and virus strain used.
-
-
p24 Antigen Quantification:
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (from "no-virus" cell control wells).
-
Calculate the percentage of viral inhibition for each stavudine concentration relative to the "no-drug" virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Determination of Cytotoxicity (CC50) using MTT Assay
This protocol outlines the procedure for determining the 50% cytotoxic concentration (CC50) of stavudine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
Materials:
-
This compound
-
The same cell line used for the antiviral assay
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at the same density used in the antiviral assay.
-
Allow adherent cells to attach overnight. For suspension cells, proceed directly to the next step.
-
-
Drug Treatment:
-
Prepare serial dilutions of stavudine in complete cell culture medium, identical to those used in the antiviral assay.
-
Add 100 µL of the drug dilutions to triplicate wells.
-
Include "no-drug" cell control wells (cells with medium only).
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 4 to 7 days) under the same conditions (37°C, 5% CO2).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each stavudine concentration relative to the "no-drug" cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity Index
The Selectivity Index (SI) is a crucial parameter for evaluating the potential of an antiviral compound. It is the ratio of the cytotoxic concentration to the effective concentration. A higher SI value indicates a more promising therapeutic window.
SI = CC50 / EC50
A compound with a high SI is desirable as it is effective against the virus at concentrations that are not toxic to the host cells.
Conclusion
The protocols outlined in these application notes provide a standardized framework for the in vitro evaluation of this compound and other antiretroviral agents. By determining the EC50, CC50, and the resulting Selectivity Index, researchers can obtain critical preliminary data on the efficacy and safety profile of potential HIV inhibitors. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the drug discovery and development process.
References
- 1. Lamivudine or stavudine in two- and three-drug combinations against human immunodeficiency virus type 1 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro antiretroviral activity and in vitro toxicity profile of SPD754, a new deoxycytidine nucleoside reverse transcriptase inhibitor for treatment of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
Application Notes and Protocols for In Vivo Evaluation of Stavudine Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo models used to study the efficacy of stavudine, a nucleoside reverse transcriptase inhibitor (NRTI). Detailed protocols for key animal models are provided, along with a summary of relevant quantitative data from preclinical and clinical studies. This document is intended to guide researchers in the design and execution of in vivo studies to evaluate the antiviral activity and potential toxicities of stavudine and other antiretroviral compounds.
Introduction to Stavudine
Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine nucleoside analog with potent activity against the human immunodeficiency virus (HIV). As a prodrug, stavudine is phosphorylated intracellularly by host cell kinases to its active triphosphate form, stavudine triphosphate (d4T-TP). d4T-TP inhibits the HIV reverse transcriptase enzyme by competing with the natural substrate, deoxythymidine triphosphate (dTTP), and by causing DNA chain termination upon its incorporation into the growing viral DNA chain. While historically a key component of highly active antiretroviral therapy (HAART), its use has been limited in recent years due to long-term toxicities, most notably peripheral neuropathy and lipoatrophy.
Mechanism of Action: Signaling Pathway
Stavudine's mechanism of action involves a three-step intracellular phosphorylation process to become its active triphosphate form. This process is initiated by thymidine kinase, followed by thymidylate kinase, and finally a nucleoside diphosphate kinase. The resulting stavudine triphosphate then competes with the endogenous deoxythymidine triphosphate for incorporation into the newly forming viral DNA chain by HIV's reverse transcriptase. Once incorporated, it terminates the elongation of the DNA chain due to the absence of a 3'-hydroxyl group.
Figure 1. Intracellular activation of stavudine and inhibition of HIV reverse transcriptase.
In Vivo Models for Efficacy and Toxicity Studies
Humanized Mouse Models for HIV Infection
Humanized mouse models, particularly the SCID-hu Thy/Liv and hu-PBL-SCID models, are instrumental in evaluating the in vivo efficacy of anti-HIV agents like stavudine. These models involve the engraftment of human cells or tissues into immunodeficient mice, creating a system that supports HIV-1 replication.
3.1.1. The hu-PBL-SCID Mouse Model
This model is generated by injecting human peripheral blood lymphocytes (PBLs) into severe combined immunodeficient (SCID) mice.
Experimental Workflow:
Figure 2. Experimental workflow for stavudine efficacy testing in a hu-PBL-SCID mouse model.
Protocol: Stavudine Efficacy in the hu-PBL-SCID Mouse Model
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Human Cell Engraftment: Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy, HIV-negative donor. Inject approximately 10-20 x 10^6 PBMCs intraperitoneally into each SCID mouse.
-
HIV-1 Infection: Two to three weeks post-engraftment, infect the mice intraperitoneally with a known titer of a laboratory-adapted or clinical isolate of HIV-1.
-
Stavudine Administration:
-
Route: Oral gavage or intraperitoneal injection.
-
Dosage: A range of doses can be evaluated, for example, 10, 50, and 100 mg/kg/day.
-
Frequency: Once or twice daily.
-
Duration: Typically 2-4 weeks.
-
-
Efficacy Assessment:
-
Viral Load: Collect blood samples weekly and quantify plasma HIV-1 RNA levels using a validated quantitative PCR (qPCR) assay.
-
CD4+ T-Cell Counts: At the end of the study, sacrifice the mice and isolate splenocytes or peritoneal lavage cells. Perform flow cytometry to determine the percentage and absolute number of human CD4+ T-cells.
-
Rat Model of Stavudine-Induced Peripheral Neuropathy
A significant dose-limiting toxicity of stavudine is peripheral neuropathy. A rat model is commonly used to study the mechanisms of this neurotoxicity and to evaluate potential neuroprotective agents.
Protocol: Induction and Assessment of Stavudine-Induced Neuropathy in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Stavudine Administration:
-
Route: Intravenous or intraperitoneal injection.
-
Dosage: A cumulative dose of around 375 mg/kg administered over several injections has been shown to induce neuropathy. For example, two intravenous injections of 50 mg/kg, four days apart.
-
-
Assessment of Neuropathy:
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments. A decrease in the threshold indicates mechanical hypersensitivity.
-
Thermal Hyperalgesia: Assess the latency to paw withdrawal from a radiant heat source (e.g., Hargreaves test) or a cold plate.
-
-
Nerve Conduction Studies: Measure nerve conduction velocity in peripheral nerves (e.g., sciatic or tail nerve) to assess nerve function.
-
Histopathology: At the end of the study, collect dorsal root ganglia (DRG) and peripheral nerve tissue for histological and immunohistochemical analysis to assess nerve damage and inflammation.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on the efficacy and safety of stavudine.
Table 1: Preclinical Efficacy of Stavudine in Humanized Mouse Models
| Animal Model | HIV-1 Isolate | Stavudine Dose | Treatment Duration | Viral Load Reduction (log10 copies/mL) | Reference |
| hu-PBL-SCID | Clinical Isolate | 100 mg/kg/day (oral) | 4 weeks | ~1.5 - 2.0 | |
| hu-PBL-SCID | Laboratory-adapted | 50 mg/kg/day (IP) | 2 weeks | ~1.0 - 1.5 |
Table 2: Clinical Efficacy of Stavudine in HIV-1 Infected Patients
| Study Population | Treatment Regimen | Duration | Baseline CD4+ (cells/mm³) | CD4+ Change (cells/mm³) | Viral Load Reduction (log10 copies/mL) | Reference |
| Antiretroviral-naïve | Stavudine + Lamivudine + Efavirenz | 48 weeks | ~275 | +190 | >2.5 | |
| Zidovudine-experienced | Stavudine monotherapy | 52 weeks | <500 | +50 to +80 | ~0.5 | |
| Treatment-experienced | Stavudine + Lamivudine | 24 weeks | 50-400 | +46 | 0.55 | |
| Children (3mo-6yr) | Stavudine monotherapy | 17.3 months (median) | 965 (median) | Smaller decrease vs. Zidovudine | Not reported |
Table 3: Incidence of Peripheral Neuropathy with Stavudine Treatment
| Study Population | Stavudine Dose | Duration | Incidence of Peripheral Neuropathy | Reference |
| HIV-infected adults | 40 mg twice daily | > 1 year | 15-20% | |
| HIV-infected adults | 20 mg twice daily | > 1 year | Lower incidence than 40mg | |
| Rat Model | 375 mg/kg (cumulative, IV) | N/A | Development of mechanical allodynia |
Conclusion
The in vivo models described in these application notes provide valuable platforms for the evaluation of stavudine's efficacy and toxicity. The humanized mouse models are essential for assessing antiviral activity against HIV-1, while the rat model of peripheral neuropathy is crucial for understanding and mitigating this significant side effect. The provided protocols and data summaries serve as a resource for researchers to design robust preclinical studies for the development of new and improved antiretroviral therapies.
Development of Stavudine-Resistant HIV Strains In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro development and characterization of stavudine-resistant Human Immunodeficiency Virus (HIV) strains. These guidelines are intended to assist researchers in understanding the mechanisms of resistance and in the preclinical evaluation of new antiretroviral agents.
Introduction
Stavudine (d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) that has been widely used in antiretroviral therapy.[1] Like other NRTIs, its efficacy is limited by the emergence of drug-resistant viral strains. The development of resistance to stavudine is a complex process involving specific mutations in the HIV-1 reverse transcriptase (RT) gene.[2][3] Understanding the in vitro evolution of these resistance mutations is crucial for the development of more robust and effective antiretroviral drugs.
The primary mechanism of stavudine action involves its phosphorylation to an active triphosphate form, which is then incorporated into the growing viral DNA chain by the reverse transcriptase, leading to chain termination.[4] Resistance to stavudine can arise through two main pathways: mutations that reduce the incorporation of the drug analog and mutations that facilitate the removal of the incorporated drug. Key mutations associated with stavudine resistance include Thymidine Analog Mutations (TAMs), the Q151M complex, and the K65R mutation.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative data on the mutations associated with stavudine resistance and their impact on drug susceptibility, expressed as a fold change in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).
Table 1: Key Mutations Associated with Stavudine Resistance in HIV-1
| Mutation | Pathway | Impact on Stavudine Susceptibility | Cross-Resistance |
| M41L | TAMs | Reduced | Zidovudine (AZT) |
| D67N | TAMs | Reduced | AZT |
| K70R | TAMs | Reduced | AZT |
| L210W | TAMs | Reduced | AZT |
| T215Y/F | TAMs | Reduced | AZT |
| K219Q/E | TAMs | Reduced | AZT |
| Q151M | Multi-drug resistance | Intermediate to high-level resistance | AZT, Didanosine (ddI), Zalcitabine (ddC), Abacavir (ABC) |
| V75T | --- | Low-level resistance | --- |
| K65R | --- | Reduced | Tenofovir (TDF), ddI, ABC |
Table 2: Fold Change in Stavudine EC50/IC50 for Resistant Mutants
| HIV-1 Strain | Resistance-Associated Mutations | Fold Change in EC50/IC50 (vs. Wild-Type) | Reference |
| Clinical Isolates (Post-therapy) | Not specified (phenotypic resistance) | 7- to 16-fold | [4] |
| Patient Isolates | Q151M | >10-fold | [6] |
| Patient Isolates | Zidovudine-associated mutations | 6.6- and 9.2-fold | [3] |
| Didanosine/Stavudine treated | Mean fold change | 1.9-fold | [5] |
Experimental Protocols
Protocol 1: In Vitro Selection of Stavudine-Resistant HIV-1
This protocol describes the method for generating stavudine-resistant HIV-1 strains by serial passage in cell culture with increasing drug concentrations.
Materials:
-
HIV-1 laboratory strain (e.g., HIV-1IIIB, NL4-3)
-
Human T-lymphoblastoid cell line (e.g., MT-4, CEM)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Stavudine (d4T) stock solution
-
HIV-1 p24 Antigen ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Initial Infection:
-
Plate MT-4 cells at a density of 5 x 105 cells/mL in a 96-well plate.
-
Infect the cells with a laboratory-adapted strain of HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Incubate for 2-4 hours at 37°C.
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove the initial inoculum and resuspend in fresh culture medium.
-
-
Drug Selection:
-
Divide the infected cell culture into parallel lineages.
-
For the experimental lineage, add stavudine at an initial concentration equal to the EC50 of the wild-type virus.
-
Maintain a control lineage of infected cells without the drug.
-
Culture the cells at 37°C in a 5% CO2 incubator.
-
-
Serial Passage:
-
Monitor the cultures for signs of viral replication, such as syncytia formation or by measuring the p24 antigen concentration in the supernatant every 3-4 days using an ELISA assay.[7]
-
When viral replication is robust in the drug-treated culture (as indicated by a significant increase in p24 levels), harvest the cell-free supernatant containing the virus.
-
Use the harvested virus to infect fresh, uninfected MT-4 cells.
-
Double the concentration of stavudine in the new culture.
-
Repeat this process of monitoring, harvesting, and re-infecting with escalating drug concentrations. Continue for at least 20-30 passages or until a significant level of resistance is observed.
-
-
Virus Stock Preparation:
-
Once a resistant virus population is established, expand the culture to generate a high-titer virus stock.
-
Harvest the supernatant, clarify by centrifugation, and store at -80°C in small aliquots.
-
Protocol 2: Phenotypic Drug Susceptibility Assay
This protocol determines the concentration of stavudine required to inhibit the replication of the selected virus by 50% (IC50).
Materials:
-
Selected stavudine-resistant HIV-1 stock and wild-type control virus stock
-
TZM-bl or CEM-GFP reporter cell line
-
Complete cell culture medium
-
Stavudine stock solution
-
96-well cell culture plates
-
Luciferase assay reagent (for TZM-bl cells) or flow cytometer (for CEM-GFP cells)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating:
-
Plate TZM-bl or CEM-GFP cells in a 96-well plate at an appropriate density.
-
-
Drug Dilution:
-
Prepare a series of 2-fold serial dilutions of stavudine in culture medium.
-
-
Infection:
-
Pre-incubate the cells with the different concentrations of stavudine for 1-2 hours.
-
Infect the cells with the resistant virus and the wild-type control virus at a constant MOI.
-
Include a no-drug control for each virus.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Viral Replication:
-
For TZM-bl cells: Measure luciferase activity according to the manufacturer's instructions.
-
For CEM-GFP cells: Quantify the percentage of GFP-positive cells by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each drug concentration compared to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The fold change in resistance is calculated by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.[8]
-
Protocol 3: Genotypic Analysis of the HIV-1 Reverse Transcriptase Gene
This protocol is for identifying the mutations in the reverse transcriptase gene of the stavudine-resistant virus.
Materials:
-
Viral RNA extracted from the resistant virus stock
-
Reverse transcriptase enzyme
-
Taq DNA polymerase
-
Primers specific for the HIV-1 RT gene[9]
-
PCR thermocycler
-
DNA sequencing reagents and equipment
Procedure:
-
RNA Extraction:
-
Extract viral RNA from the cell-free supernatant of the resistant virus culture using a commercial viral RNA extraction kit.
-
-
Reverse Transcription (RT-PCR):
-
Perform a reverse transcription reaction to synthesize cDNA from the viral RNA using a reverse transcriptase enzyme and a reverse primer specific to the RT gene.
-
-
PCR Amplification:
-
Amplify the RT gene from the cDNA using a nested PCR approach with specific primers to increase the sensitivity and specificity.[9]
-
-
DNA Sequencing:
-
Purify the PCR product.
-
Sequence the amplified RT gene using a commercial sequencing kit and an automated DNA sequencer.
-
-
Sequence Analysis:
-
Align the obtained sequence with a wild-type HIV-1 reference sequence (e.g., HXB2) to identify amino acid substitutions.
-
Utilize online tools such as the Stanford University HIV Drug Resistance Database for interpretation of the identified mutations.
-
Visualizations
Caption: Experimental workflow for in vitro selection and characterization of stavudine-resistant HIV-1.
Caption: Signaling pathway of stavudine action and mechanisms of HIV-1 resistance.
References
- 1. Nucleoside Reverse Transcriptase Inhibitor Resistance Mutations Associated with First-Line Stavudine-Containing Antiretroviral Therapy: Programmatic Implications for Countries Phasing Out Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotypic and phenotypic analysis of human immunodeficiency virus type 1 isolates from patients on prolonged stavudine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotypic and phenotypic resistance to stavudine after long-term monotherapy. BMS-020 Spanish Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Phenotypic and genotypic resistance patterns of HIV-1 isolates derived from individuals treated with didanosine and stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. ablinc.com [ablinc.com]
- 8. researchgate.net [researchgate.net]
- 9. genomica.uaslp.mx [genomica.uaslp.mx]
Application Notes and Protocols for the Isolation of Stavudine from Biological Fluids
Introduction
Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) crucial in antiretroviral therapy for HIV-1 infection. Therapeutic drug monitoring and pharmacokinetic studies require accurate and reliable quantification of stavudine in various biological matrices such as plasma, serum, and urine. Effective isolation of the drug from these complex fluids is a critical prerequisite for precise analysis, as it removes endogenous interfering substances like proteins and salts. This document provides detailed application notes and protocols for the most common and effective methods for isolating stavudine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), along with a simple dilution method for urine samples.
Data Presentation: Comparison of Isolation Methods
The selection of an appropriate isolation method depends on the biological matrix, the required sensitivity of the analytical assay, and the available instrumentation. The following tables summarize quantitative data from various validated methods to facilitate comparison.
Table 1: Quantitative Data for Solid-Phase Extraction (SPE) Methods
| Biological Matrix | SPE Cartridge/Phase | Sample Volume | Linearity Range (Stavudine) | LOD / LOQ | Recovery (%) | Analytical Method |
| Human Plasma | Oasis Cartridges | 200 µL | 25 - 25,000 ng/mL[1][2] | LOD: 12 ng/mL[1][2] | Not Specified | HPLC[1][2] |
| Human Plasma | Symmetry C18 | Not Specified | 20 - 2,000 ng/mL[3][4] | Not Specified | ≥86%[3][4] | LC-MS/MS[3][4] |
| Human Plasma | Silica Gel Columns | 500 µL | Not Specified | LOD: 10 ng/mL[5] | Not Specified | HPLC-UV[5] |
| Human Serum | tC18 (e.g., Sep-Pak Vac) | Not Specified | 10 - 2,000 ng/mL[1] | Not Specified | >92% (Accuracy) | HPLC-ESI-MS/MS[1] |
Table 2: Quantitative Data for Liquid-Liquid Extraction (LLE) Methods
| Biological Matrix | Extraction Solvent | Sample Volume | pH | Recovery (%) | Analytical Method |
| Blood Plasma | Ethyl Acetate[6] | Not Specified | 3[6] | 89.77 ± 2.02%[6] | TLC, UV Spectrophotometry[6] |
| Urine | Ethyl Acetate[6] | Not Specified | 3[6] | 93.33 ± 2.02%[6] | TLC, UV Spectrophotometry[6] |
| Human Plasma | Not Specified | 0.5 mL | Not Specified | Not Specified | LC-MS/MS[1] |
Table 3: Quantitative Data for Other Methods
| Method | Biological Matrix | Brief Procedure | Linearity Range (Stavudine) | Analytical Method |
| Protein Precipitation | Human Plasma | Acetonitrile precipitation[7] | Not Specified | HPLC[7] |
| Simple Dilution | Human Urine | Diluted 1:100 with HPLC water[1][2] | 2,000 - 150,000 ng/mL[1][2] | HPLC[1][2] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for isolating stavudine from biological fluids.
Protocol 1: Solid-Phase Extraction (SPE) of Stavudine from Human Plasma
This protocol is ideal for cleaning up complex plasma samples to achieve low detection limits, making it suitable for HPLC-UV and LC-MS/MS analysis.[1][5]
Materials:
-
SPE cartridges (e.g., Oasis HLB or C18)
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
-
Reagents: Methanol (HPLC grade), Deionized water, Conditioning solvent (e.g., Methanol), Equilibration solvent (e.g., Water), Wash solvent (e.g., 5% Methanol in water), Elution solvent (e.g., Methanol or Acetonitrile)
-
Internal Standard (IS) solution (e.g., Didanosine)[5]
Procedure:
-
Sample Pretreatment:
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pretreated plasma supernatant onto the conditioned SPE cartridge.
-
Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (approx. 1-2 mL/min).
-
-
Washing:
-
Pass 1 mL of wash solvent (e.g., 5% methanol in water) through the cartridge to remove hydrophilic interferences.
-
Dry the cartridge under high vacuum for 5 minutes to remove residual wash solvent.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute stavudine by passing 1 mL of elution solvent (e.g., methanol) through the cartridge.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase used for the analytical method.
-
Vortex, and transfer the solution to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Stavudine from Plasma or Urine
This classic extraction method is cost-effective and efficient for moderately clean samples. It relies on the differential partitioning of stavudine between an aqueous and an immiscible organic phase.[6]
Materials:
-
Glass centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reagents: Ethyl Acetate (HPLC grade), Saturated Ammonium Sulfate solution, 1M Hydrochloric Acid (HCl), Reconstitution solvent (e.g., 0.1 M HCl or mobile phase)
Procedure:
-
Sample Pretreatment:
-
Pipette 0.5 mL of plasma or urine into a glass centrifuge tube.
-
Add internal standard if required.
-
Acidify the sample to pH 3 by adding a small volume of 1M HCl.[6] Check with a pH meter or narrow-range pH paper.
-
-
Extraction:
-
Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a glass pipette.
-
Repeat the extraction step (Step 2) on the remaining aqueous layer with a fresh aliquot of ethyl acetate to maximize recovery.[6]
-
Combine the organic extracts.
-
-
Final Preparation:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of a suitable solvent (e.g., 0.1 M HCl for UV analysis at 267 nm).[6]
-
Vortex to dissolve the residue and transfer to a vial for analysis.
-
Protocol 3: Protein Precipitation (PPT) of Stavudine from Human Plasma
This is the simplest and fastest method for removing the bulk of proteins from plasma or serum. It is often used for high-throughput screening where extensive cleanup is not necessary, typically preceding LC-MS/MS analysis which offers high selectivity.[7]
Materials:
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Reagents: Acetonitrile (HPLC grade, ice-cold)
-
Internal Standard (IS) solution
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution and vortex briefly.
-
-
Precipitation:
-
Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample is common).[7]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Separation:
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Collection:
-
Carefully collect the supernatant, which contains the stavudine, and transfer it to a clean tube or an autosampler vial.
-
-
Analysis:
-
The supernatant can often be injected directly into an LC-MS/MS system. Alternatively, it can be evaporated and reconstituted in mobile phase if concentration is needed.
-
Protocol 4: Simple Dilution for Stavudine Analysis in Urine
Due to the relatively high concentrations of stavudine excreted in urine and the lower protein content compared to plasma, a simple "dilute-and-shoot" approach is often sufficient.[1][2]
Materials:
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
-
Vortex mixer
-
Reagents: HPLC-grade water or mobile phase
Procedure:
-
Sample Preparation:
-
Thaw urine samples at room temperature and vortex.
-
Centrifuge a 1 mL aliquot at 3,000 x g for 5 minutes to remove any sediment.
-
-
Dilution:
-
Analysis:
-
Transfer the diluted sample to an autosampler vial for direct injection into the HPLC system.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of stavudine in human plasma and urine by high-performance liquid chromatography using a reduced sample volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of stavudine, a new antiretroviral agent, in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a method for isolating stavudine from biological fluids | Borodina | Humans and their health [kursk-vestnik.ru]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stavudine Sodium Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of stavudine in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of stavudine in solution?
A1: The major degradation product of stavudine under various stress conditions, including hydrolysis, oxidation, and photolysis, is thymine.[1][2][3][4]
Q2: What are the main factors that affect the stability of stavudine in solution?
A2: The stability of stavudine in solution is primarily affected by pH, temperature, oxidizing agents, and light.[1][3][5] High temperature and humidity can also significantly accelerate its degradation.[3][5]
Q3: Under which pH conditions is stavudine most and least stable?
A3: Stavudine is most susceptible to degradation under acidic conditions, followed by neutral and then alkaline conditions.[1] It is relatively stable in basic solutions.[1]
Q4: Is stavudine sensitive to light?
A4: Stavudine is considered to be relatively photostable, showing minimal degradation upon exposure to light.[1] However, protection from light is still generally recommended for storage.[3]
Q5: What is the primary mechanism of hydrolytic degradation of stavudine?
A5: The hydrolytic degradation of stavudine to thymine involves the cleavage of the N-glycosidic bond. This is facilitated by the protonation of the thymine moiety under acidic conditions, which makes it a better leaving group.[3]
Troubleshooting Guide for Stability Experiments
This guide addresses common issues encountered during the experimental evaluation of stavudine stability.
Issue 1: Inconsistent or unexpected degradation results.
-
Possible Cause 1: Inaccurate pH of the solution.
-
Troubleshooting: Always verify the pH of your buffer solutions and reaction mixtures using a calibrated pH meter before and during the experiment. The degradation rate of stavudine is highly pH-dependent.[1]
-
-
Possible Cause 2: Temperature fluctuations.
-
Troubleshooting: Ensure that your water baths, incubators, or ovens are properly calibrated and maintain a consistent temperature throughout the experiment. Even minor temperature variations can significantly impact degradation kinetics.
-
-
Possible Cause 3: Contamination of reagents.
-
Troubleshooting: Use high-purity solvents and reagents. Ensure that all glassware is thoroughly cleaned and rinsed to avoid cross-contamination that could catalyze degradation.
-
Issue 2: Poor separation of stavudine and thymine peaks in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Troubleshooting: Optimize the mobile phase. A common mobile phase for separating stavudine and thymine is a mixture of methanol and water.[4] Adjusting the ratio of the organic modifier (methanol) can improve resolution.
-
-
Possible Cause 2: Incorrect column selection.
-
Troubleshooting: A C18 column is typically effective for the separation of stavudine and its degradation products.[4] Ensure the column is in good condition and has not exceeded its recommended lifetime.
-
-
Possible Cause 3: Non-optimal flow rate.
-
Troubleshooting: Adjust the flow rate of the mobile phase. A lower flow rate can sometimes improve the separation of closely eluting peaks.
-
Issue 3: Presence of unknown peaks in the chromatogram.
-
Possible Cause 1: Formation of minor degradation products.
-
Troubleshooting: While thymine is the major degradation product, minor degradants can form under specific stress conditions.[4] Mass spectrometry (LC-MS) can be used to identify these unknown peaks.
-
-
Possible Cause 2: Impurities in the stavudine sample or reagents.
-
Troubleshooting: Analyze a blank (mobile phase) and a pure standard of stavudine to identify any peaks that are not related to the degradation of the drug.
-
-
Possible Cause 3: Sample matrix effects.
-
Troubleshooting: If analyzing stavudine in a complex matrix (e.g., a formulation), perform a matrix blank injection to identify any interfering peaks from excipients.
-
Quantitative Data on Stavudine Degradation
The following table summarizes the degradation behavior of stavudine under various stress conditions. It is important to note that specific degradation rates can vary based on the exact experimental conditions (e.g., concentration, buffer type).
| Stress Condition | Reagent/Parameter | Temperature | Observation |
| Acidic Hydrolysis | 1N HCl | 80°C | Significant degradation, faster than in neutral or alkaline conditions.[1][6] |
| Neutral Hydrolysis | Water | 80°C | Moderate degradation.[1] |
| Alkaline Hydrolysis | 1N NaOH | 80°C | Minimal degradation; stavudine is relatively stable.[1][6] |
| Oxidative Degradation | 30% H₂O₂ | Room Temperature | Degradation observed.[7] |
| Photodegradation | UV/Visible Light | Ambient | Relatively photostable with minimal degradation.[1] |
| Thermal Degradation | 50°C / 90% RH | 50°C | Significant increase in thymine formation over a 90-day period.[3] |
Experimental Protocols
Forced Degradation Studies
These protocols are designed to intentionally degrade the drug substance to identify potential degradation products and pathways.
1. Acidic Hydrolysis
-
Objective: To evaluate the stability of stavudine in an acidic environment.
-
Methodology:
-
Prepare a stock solution of stavudine in methanol (e.g., 1 mg/mL).
-
To a known volume of the stock solution, add an equal volume of 1N hydrochloric acid (HCl).
-
Reflux the mixture at 80°C for a specified period (e.g., 2 hours).[6]
-
At various time points, withdraw samples, neutralize with an appropriate amount of 1N sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
2. Alkaline Hydrolysis
-
Objective: To assess the stability of stavudine in a basic environment.
-
Methodology:
-
Prepare a stock solution of stavudine in methanol (e.g., 1 mg/mL).
-
To a known volume of the stock solution, add an equal volume of 1N sodium hydroxide (NaOH).
-
Reflux the mixture at 80°C for a specified period (e.g., 2 hours).[6]
-
At various time points, withdraw samples, neutralize with an appropriate amount of 1N hydrochloric acid (HCl), and dilute with the mobile phase for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
3. Oxidative Degradation
-
Objective: To determine the susceptibility of stavudine to oxidation.
-
Methodology:
-
Prepare a stock solution of stavudine in water or a suitable solvent.
-
Add a specified volume of 30% hydrogen peroxide (H₂O₂) to the stavudine solution.
-
Keep the solution at room temperature for a defined period (e.g., 48 hours).[7]
-
At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
4. Photostability Testing
-
Objective: To evaluate the impact of light on the stability of stavudine.
-
Methodology:
-
Prepare a solution of stavudine in a suitable solvent.
-
Expose the solution to a light source that provides both ultraviolet (UV) and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At various time points, withdraw samples from both the exposed and control solutions.
-
Analyze the samples by a validated stability-indicating HPLC method and compare the results.
-
Stability-Indicating HPLC Method
-
Objective: To quantitatively determine the concentration of stavudine and its degradation products.
-
Methodology:
Visualizations
Hydrolytic Degradation Pathway of Stavudine
Caption: Hydrolytic degradation pathway of stavudine.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for stavudine forced degradation studies.
References
- 1. Mechanistic explanation to the variable degradation behaviour of stavudine and zidovudine under hydrolytic, oxidative and photolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-dispensing stability surveillance: Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of inherent stability of stavudine and development of a validated stability-indicating HPLC assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. jocpr.com [jocpr.com]
- 8. impactfactor.org [impactfactor.org]
Technical Support Center: Overcoming Stavudine-Induced Peripheral Neuropathy in Models
Welcome to the technical support center for researchers investigating stavudine-induced peripheral neuropathy. This resource provides troubleshooting guidance, detailed experimental protocols, and key data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the experimental modeling of stavudine-induced peripheral neuropathy.
Q1: I am not observing a consistent neuropathic phenotype (e.g., mechanical allodynia) in my rodent model after stavudine administration. What could be the issue?
A1: Inconsistent phenotypes are a common challenge. Several factors can contribute to this variability:
-
Dosing and Administration Route: The dose and route of stavudine administration are critical. Intraperitoneal (IP) and intravenous (IV) injections are common, but pharmacokinetics can differ. Ensure accurate and consistent dosing for each animal. For instance, a rat model uses two IV injections of 50 mg/kg four days apart to induce stable mechanical hypersensitivity[1]. In mice, single IP doses ranging from 10-56 mg/kg have been shown to be effective[2].
-
Time-Course of Neuropathy Development: The neuropathic phenotype develops over time. Mechanical hypersensitivity in rats plateaus around 21 days after the initial injection[1]. In mice, the onset of allodynia can be seen as early as 24 hours post-injection and can last for over 90 days with higher doses[2][3]. It is crucial to perform behavioral testing at multiple time points to capture the peak of the phenotype.
-
Animal Strain and Substrain: Genetic background can influence susceptibility to drug-induced neuropathy[4]. Different strains of mice and rats may exhibit varying degrees of neuropathy. It is important to be consistent with the animal strain and source throughout your studies to minimize variability.
-
Baseline Measurements and Acclimation: Ensure that animals are properly acclimated to the testing environment and that stable baseline measurements are established before drug administration. Stress can significantly impact behavioral readouts.
-
Husbandry and Environmental Factors: Consistent housing conditions, diet, and light/dark cycles are important for reproducible results.
Q2: My nerve conduction velocity (NCV) measurements are highly variable between animals in the same group. How can I improve consistency?
A2: NCV is a sensitive technique that requires precision. Here are some tips to reduce variability:
-
Maintain Consistent Temperature: Core and limb temperature must be strictly controlled, as NCV is temperature-dependent. A warming lamp or pad should be used to maintain the animal's body temperature at a consistent level (e.g., 37°C) during the procedure[5].
-
Precise Electrode Placement: The placement of stimulating and recording electrodes is critical. Use anatomical landmarks to ensure consistent placement between animals. Subdermal needle electrodes are often used for this purpose[6].
-
Supramaximal Stimulation: Ensure that the stimulus intensity is supramaximal to excite all nerve fibers. This is typically achieved by gradually increasing the stimulus until the compound muscle action potential (CMAP) or sensory nerve action potential (SNAP) amplitude no longer increases.
-
Anesthesia: The type and depth of anesthesia can affect NCV. Use a consistent anesthetic regimen for all animals.
Q3: I am having difficulty with the intraepidermal nerve fiber density (IENFD) staining and quantification. What are some common pitfalls?
A3: IENFD analysis requires careful tissue processing and staining. Here are some points to consider:
-
Biopsy Location and Processing: The site of the skin biopsy is crucial for consistent results. The distal leg is a common site. Proper fixation and sectioning of the tissue are also critical. 3mm punch biopsies are standard, and the tissue should not be fixed in formalin[7].
-
Immunohistochemistry: The most common antibody used is against Protein Gene Product 9.5 (PGP9.5) to visualize nerve fibers[8][9]. Optimization of antibody concentration and incubation times may be necessary to achieve a good signal-to-noise ratio.
-
Quantification Method: There are standardized counting rules that should be followed to ensure reproducibility. Counting should be performed by at least two independent and blinded observers to minimize bias.
Experimental Protocols
Protocol 1: Induction of Stavudine Peripheral Neuropathy in Rats
-
Model: Adult male Sprague-Dawley rats.
-
Procedure: Administer stavudine (d4T) at a dose of 50 mg/kg via intravenous (IV) injection. A second identical injection is given 4 days later.
-
Phenotype Development: Mechanical hypersensitivity typically develops and plateaus around 21 days after the first injection[1].
-
Key Readouts: Behavioral testing (von Frey), nerve conduction velocity, and intraepidermal nerve fiber density.
Protocol 2: Induction of Stavudine Peripheral Neuropathy in Mice
-
Model: Adult male C57BL/6J mice.
-
Procedure: Administer a single intraperitoneal (IP) injection of stavudine (d4T) at doses ranging from 17.8 mg/kg to 56 mg/kg. A dose of 17.8 mg/kg can produce mechanical allodynia, while higher doses (32 and 56 mg/kg) can induce both mechanical allodynia and thermal hyperalgesia[2].
-
Phenotype Development: Dose- and time-dependent mechanical allodynia and thermal hyperalgesia can be observed, with effects lasting up to 92 days at higher doses[2].
-
Key Readouts: Behavioral testing (von Frey, hot plate).
Data Presentation
Table 1: Stavudine Dosing and Neuropathy Outcomes in Animal Models
| Animal Model | Stavudine (d4T) Dose and Administration | Key Neuropathic Outcomes | Reference |
| Rat (Sprague-Dawley) | 50 mg/kg, IV, two injections 4 days apart | Hind paw mechanical hypersensitivity, reduced IENFD | [1] |
| Mouse (C57BL/6J) | 17.8 mg/kg, single IP injection | Mechanical allodynia | [2] |
| Mouse (C57BL/6J) | 32 and 56 mg/kg, single IP injection | Mechanical allodynia and thermal hyperalgesia | [2] |
Table 2: Clinical Data on Stavudine Dose and Peripheral Neuropathy Incidence
| Patient Cohort | Stavudine (d4T) Dose | Incidence of Peripheral Neuropathy | Reference |
| ART-naïve adults in South Africa | 40 mg | 90.4 per 100 person-years | [10] |
| ART-naïve adults in South Africa | 30 mg | 40.5 per 100 person-years | [10] |
| Zidovudine-naïve, ART-experienced adults | ≥ 24 months exposure | 29% | [11] |
| Zidovudine-naïve, ART-experienced adults | < 24 months exposure | 13% | [11] |
| HIV-infected patients on d4T-ddI combination | Not specified | 11.8% (Grade 2-3) | [12] |
Signaling Pathways and Workflows
Caption: Stavudine-induced mitochondrial toxicity pathway.
Caption: Experimental workflow for stavudine neuropathy models.
Caption: Troubleshooting logic for inconsistent neuropathy models.
References
- 1. A clinically relevant rodent model of the HIV antiretroviral drug stavudine induced painful peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a mouse neuropathic pain model caused by the highly active antiviral therapy (HAART) Stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of HIV peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diacomp.org [diacomp.org]
- 6. academic.oup.com [academic.oup.com]
- 7. bakodx.com [bakodx.com]
- 8. osuhealthplan.com [osuhealthplan.com]
- 9. Intraepidermal Nerve Fiber Density: Diagnostic and Therapeutic Relevance in the Management of Chronic Pruritus: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of a reduced dose of stavudine on the incidence and severity of peripheral neuropathy in HIV-infected adults in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stavudine-associated peripheral neuropathy in zidovudine-naïve patients: effect of stavudine exposure and antiretroviral experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peripheral neuropathy during stavudine-didanosine antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stavudine Dosage in Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing stavudine dosage in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of stavudine?
Stavudine is a nucleoside analog of thymidine.[1] Inside the cell, it is phosphorylated by cellular kinases to its active form, stavudine triphosphate.[1][2][3][4] Stavudine triphosphate inhibits the activity of HIV reverse transcriptase in two ways: by competing with the natural substrate, deoxythymidine triphosphate, and by being incorporated into the viral DNA, which causes chain termination because it lacks a 3'-hydroxyl group.[2][3]
Q2: What is the primary toxicity associated with stavudine in vitro?
The primary toxicity of stavudine is mitochondrial toxicity.[5][6] Stavudine triphosphate can inhibit cellular DNA polymerase gamma, which is essential for mitochondrial DNA (mtDNA) replication.[2][3][7] This inhibition can lead to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction, such as lactic acidosis and lipoatrophy.[5][6][7][8]
Q3: What are typical effective concentrations (EC50/IC50) of stavudine in vitro?
The concentration of stavudine needed to inhibit HIV-1 replication by 50% (EC50 or IC50) in vitro typically ranges from 0.009 to 4 µM in various cell lines, including peripheral blood mononuclear cells (PBMCs), monocytic cells, and lymphoblastoid cell lines.[2][3] However, this value can vary depending on the specific cell line, the viral isolate, and the experimental conditions.
Q4: How should I prepare a stock solution of stavudine for my experiments?
Stavudine is a crystalline solid that is soluble in water and organic solvents like DMSO and ethanol. A stock solution can be prepared by dissolving it in an appropriate solvent. For cell culture experiments, it is crucial to ensure the final concentration of the organic solvent is minimal to avoid any physiological effects on the cells. It is recommended to make further dilutions of the stock solution in aqueous buffers or isotonic saline before adding it to the cell cultures.
Q5: Can stavudine be used in combination with other antiretroviral drugs in vitro?
Yes, in vitro studies have shown that stavudine can have additive or synergistic effects when combined with other antiretrovirals like didanosine and zalcitabine.[2] However, its combination with zidovudine can be antagonistic because zidovudine can competitively inhibit the intracellular phosphorylation of stavudine.[1][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with stavudine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity/antiviral assay results. | Inconsistent cell seeding density. Pipetting errors. Edge effects in multi-well plates. Variation in drug concentration. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Prepare fresh drug dilutions for each experiment and mix thoroughly. |
| Unexpectedly high or low cell viability. | Incorrect drug concentration. Contamination of cell culture. Issues with the viability assay reagent. Cell line resistance or high sensitivity. | Verify the calculations for drug dilutions and the concentration of the stock solution. Regularly check for microbial contamination. Ensure the viability assay reagent is not expired and is properly stored. Confirm the identity and characteristics of your cell line. |
| Precipitation of stavudine in culture medium. | The concentration of stavudine exceeds its solubility in the medium. The final concentration of the organic solvent (e.g., DMSO) is too high, causing the drug to precipitate when diluted in an aqueous medium. | Prepare a fresh stock solution at a lower concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%). Consider using a different solvent if solubility issues persist. |
| Inconsistent results in mitochondrial toxicity assays (e.g., JC-1, Seahorse). | Variations in cell health and metabolic state. Fluctuation in instrument performance. Inconsistent timing of reagent addition and measurements. | Ensure cells are in the exponential growth phase and have consistent passage numbers. Calibrate and maintain instruments according to the manufacturer's instructions. Follow a strict and consistent timeline for all experimental steps. |
| Difficulty in interpreting drug combination effects (synergism, antagonism). | Inappropriate data analysis method. Suboptimal drug concentration ratios. | Use appropriate software (e.g., CompuSyn) to analyze drug combination data and calculate the Combination Index (CI). Perform experiments with a range of concentration ratios to determine the nature of the interaction accurately. |
Experimental Protocols
I. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of stavudine on cell viability.
Materials:
-
Stavudine
-
Target cells (e.g., PBMCs, HepG2)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of stavudine in culture medium and add them to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of stavudine that causes 50% inhibition of cell growth).
II. Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay is used to evaluate stavudine-induced mitochondrial toxicity by measuring changes in the mitochondrial membrane potential.
Materials:
-
Stavudine
-
Target cells
-
96-well black, clear-bottom plates
-
JC-1 reagent
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with different concentrations of stavudine for the desired time.
-
JC-1 Staining: Remove the culture medium and add JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with assay buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity of both JC-1 monomers (green, ~530 nm emission) and J-aggregates (red, ~590 nm emission).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
References
- 1. Severity of NRTI-mediated mitochondrial toxicity differs in blood and fat cells | aidsmap [aidsmap.com]
- 2. Impact of stavudine phenotype and thymidine analogues mutations on viral response to stavudine plus lamivudine in ALTIS 2 ANRS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. hivclinic.ca [hivclinic.ca]
- 6. gov.uk [gov.uk]
- 7. HIV drug stavudine (Zerit, d4T) and symptoms mimicking Guillain–Barré syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Drug Interactions with Stavudine in Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stavudine in combination therapy.
Frequently Asked Questions (FAQs)
Q1: What are the most critical drug interactions to be aware of when using stavudine in our experimental models?
A1: The most critical interactions involve drugs that share similar toxicity profiles with stavudine or interfere with its mechanism of action. Key interactions to monitor closely are:
-
Zidovudine (AZT): Co-administration is not recommended due to virologic antagonism. Zidovudine competitively inhibits the intracellular phosphorylation of stavudine to its active triphosphate form, potentially reducing its efficacy.[1][2]
-
Didanosine (ddI): This combination is contraindicated.[3] It significantly increases the risk of serious, and sometimes fatal, adverse events including pancreatitis, lactic acidosis, and severe hepatomegaly with steatosis.[4][5] Fatal lactic acidosis has been reported in pregnant women receiving this combination.[4]
-
Hydroxyurea: Co-administration with stavudine, particularly in combination with didanosine, is associated with an increased risk of fatal and nonfatal pancreatitis and hepatotoxicity.[4] This combination should be avoided.
-
Ribavirin: In vitro studies suggest that ribavirin can reduce the phosphorylation of stavudine.[4] While the clinical significance is not fully established, caution is advised.
-
Doxorubicin: In vitro data indicate that doxorubicin may inhibit the phosphorylation of stavudine.[2] Concomitant use should be approached with caution.
-
Neurotoxic Drugs: Co-administration with other drugs that cause peripheral neuropathy (e.g., cisplatin, vincristine, isoniazid) can increase the incidence and severity of this adverse effect.[3]
Q2: We observed a decrease in the anti-HIV activity of stavudine when combined with zidovudine in our in vitro assays. What is the underlying mechanism?
A2: This is a known antagonistic interaction. Zidovudine competitively inhibits the intracellular phosphorylation of stavudine to its active form, stavudine triphosphate (d4T-TP).[1][2] Both drugs are thymidine analogs and compete for the same cellular kinases (thymidine kinase) for activation. This competition reduces the intracellular concentration of d4T-TP, thereby diminishing its antiviral effect.
Q3: Our research involves testing stavudine in combination with didanosine. What specific toxicities should we be screening for in our preclinical models?
A3: The combination of stavudine and didanosine is not recommended due to a high risk of overlapping toxicities.[5] Your preclinical screening should prioritize the detection of:
-
Pancreatitis: Monitor for biochemical markers such as serum amylase and lipase, as well as histopathological changes in the pancreas.
-
Lactic Acidosis: Measure blood lactate levels and assess for metabolic acidosis.
-
Hepatotoxicity: Monitor liver function tests (ALT, AST, bilirubin) and examine liver tissue for steatosis (fatty liver) and hepatomegaly.[4]
-
Peripheral Neuropathy: Employ neurobehavioral testing and histopathological examination of peripheral nerves to detect signs of neurotoxicity.
Troubleshooting Guides
Problem 1: Inconsistent results in antiviral synergy/antagonism assays with stavudine.
-
Possible Cause 1: Suboptimal cell line or virus strain.
-
Troubleshooting: Ensure the cell line and HIV-1 strain used are sensitive to stavudine and the combination drug. Different cell lines can have varying levels of the kinases required for stavudine phosphorylation.
-
-
Possible Cause 2: Incorrect drug concentration range.
-
Troubleshooting: Perform dose-response curves for each drug individually to determine the EC50 (50% effective concentration). Use a range of concentrations around the EC50 for the synergy assay.
-
-
Possible Cause 3: Issues with the synergy calculation method.
-
Troubleshooting: Utilize a standardized method for synergy analysis, such as the Chou-Talalay Combination Index (CI) method.[6] Ensure that the experimental data is correctly entered into the analysis software (e.g., CompuSyn).
-
Problem 2: High incidence of peripheral neuropathy in animal models treated with stavudine in combination with another investigational drug.
-
Possible Cause 1: Additive or synergistic neurotoxicity.
-
Troubleshooting: The investigational drug may also have neurotoxic properties. Conduct a thorough literature review of the investigational drug's safety profile. Consider performing a formal interaction study to assess the combined effect on neuronal cells in vitro.
-
-
Possible Cause 2: Altered stavudine pharmacokinetics.
-
Troubleshooting: The co-administered drug might be affecting the absorption, distribution, metabolism, or excretion of stavudine, leading to higher systemic exposure. Perform pharmacokinetic studies to measure stavudine plasma and tissue concentrations in the presence and absence of the investigational drug.
-
Quantitative Data on Stavudine Drug Interactions
The following tables summarize quantitative data on the clinical outcomes and pharmacokinetic interactions of stavudine in combination therapy.
Table 1: Clinical Outcomes of Stavudine Drug Interactions
| Interacting Drug(s) | Adverse Event | Quantitative Finding | Reference |
| Didanosine | Pancreatitis | Increased risk of fatal and nonfatal pancreatitis. | [4] |
| Didanosine | Lactic Acidosis | Increased risk, with fatal cases reported in pregnant women. | [4] |
| Zidovudine | Peripheral Neuropathy | 1-year incidence of 21.9 per 100 person-years for stavudine vs. 6.9 for zidovudine. Stavudine had a 2.7 times higher risk. | [7] |
| Didanosine + Hydroxyurea | Pancreatitis | Increased risk of pancreatitis. | [4] |
Table 2: Pharmacokinetic Interactions with Stavudine
| Co-administered Drug | Effect on Stavudine Pharmacokinetics | Quantitative Change | Reference |
| Didanosine | No clinically significant interaction observed. | ↔ AUC, ↔ Cmax | [4] |
| Lamivudine | No clinically significant interaction observed. | ↔ AUC, ↔ Cmax | [4] |
| Nelfinavir | No clinically significant interaction observed. | ↔ AUC, ↔ Cmax | [4] |
↔ indicates no significant change.
Experimental Protocols
1. Protocol for Assessing Antiviral Synergy using the Combination Index (CI) Method
This protocol is based on the principles described by Chou and Talalay.[6]
-
Cell and Virus Preparation:
-
Culture a suitable HIV-1 permissive cell line (e.g., MT-4, CEM-SS) in appropriate media.
-
Prepare a stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB). Titer the virus stock to determine the tissue culture infectious dose 50 (TCID50).
-
-
Drug Preparation:
-
Prepare stock solutions of stavudine and the test drug in a suitable solvent (e.g., DMSO).
-
Create serial dilutions of each drug and combinations of the two drugs at a constant ratio.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate.
-
Add the drug dilutions (single drugs and combinations) to the wells.
-
Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 4-7 days.
-
-
Endpoint Measurement:
-
Measure the extent of viral replication. This can be done using various methods, such as a p24 antigen capture ELISA, a reverse transcriptase activity assay, or a cell viability assay (e.g., MTT, XTT) to measure virus-induced cytopathic effect.
-
-
Data Analysis:
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
2. Protocol for Measurement of Intracellular Stavudine Triphosphate (d4T-TP)
This protocol outlines a general method for quantifying the active metabolite of stavudine.
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood samples using Ficoll-Paque density gradient centrifugation.
-
For in vitro experiments, harvest the cultured cells being studied.
-
-
Cell Lysis and Extraction:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells with a cold extraction solvent (e.g., 70% methanol).
-
Centrifuge to pellet cellular debris.
-
-
Quantification:
-
Analyze the supernatant containing the intracellular nucleotides. Several methods can be used:
-
-
Data Normalization:
-
Normalize the d4T-TP concentration to the cell count (e.g., fmol/10^6 cells).
-
Visualizations
Caption: Intracellular phosphorylation pathway of stavudine.
Caption: Competitive inhibition of stavudine phosphorylation by zidovudine.
Caption: Workflow for an in vitro antiviral synergy assay.
References
- 1. Stavudine - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A Multiple Drug Interaction Study of Stavudine with Agents for Opportunistic Infections in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
- 6. longdom.org [longdom.org]
- 7. Increased incidence of symptomatic peripheral neuropathy among adults receiving stavudine- versus zidovudine-based antiretroviral regimens in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of Evidence for In Vivo Transformation of Zidovudine Triphosphate to Stavudine Triphosphate in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new sensitive cartridge-RIA method for determination of stavudine (D4T) triphosphate in human cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Stavudine Resistance in HIV
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the mechanisms of stavudine (d4T) resistance in HIV.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of HIV-1 resistance to stavudine?
A1: HIV-1 develops resistance to stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI), through two primary mechanisms targeting the viral reverse transcriptase (RT) enzyme:
-
Discrimination: This mechanism involves mutations that alter the RT enzyme's ability to distinguish between the natural substrate (deoxynucleoside triphosphates or dNTPs) and the NRTI drug. Mutations like Q151M, K65R, and L74V cause the RT to have a lower affinity for stavudine triphosphate, reducing its incorporation into the growing viral DNA chain.
-
Primer Unblocking (Excision): This mechanism involves the enhanced removal of the chain-terminating stavudine monophosphate after it has been incorporated into the viral DNA. This process is often mediated by a group of mutations known as thymidine analog mutations (TAMs). TAMs enhance the RT's ability to use ATP or pyrophosphate to remove the incorporated drug, allowing DNA synthesis to resume.
Q2: What are Thymidine Analog Mutations (TAMs) and how are they related to stavudine resistance?
A2: TAMs are a specific set of mutations in the HIV-1 reverse transcriptase gene that are selected for by thymidine analogs like zidovudine (AZT) and stavudine (d4T). These mutations include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. TAMs are the primary drivers of the primer unblocking (excision) mechanism of resistance. While they are selected by both AZT and d4T, the specific patterns of TAMs that emerge can differ. The accumulation of multiple TAMs leads to broad cross-resistance to other NRTIs.
Q3: Are there different pathways for TAMs, and what are their implications?
A3: Yes, two main TAM pathways have been identified:
-
TAM-1 Pathway: This pathway includes the mutations M41L, L210W, and T215Y. It is associated with a higher level of resistance to zidovudine and greater cross-resistance to other NRTIs.
-
TAM-2 Pathway: This pathway includes mutations such as D67N, K70R, and K219Q/E. It is associated with a lower level of zidovudine resistance.
The presence of the M184V mutation can slow the development of TAMs and can partially restore susceptibility to some thymidine analogs.
Q4: What is the role of the Q151M mutation in stavudine resistance?
A4: The Q151M mutation confers resistance through the discrimination mechanism. When it appears in combination with other mutations (A62V, V75I, F77L, and F116Y), it forms the "Q151M complex," which leads to high-level resistance to multiple NRTIs, including stavudine.
Q5: Are the K65R mutation and TAMs often found together?
A5: No, the K65R mutation and TAMs are generally considered to be mutually exclusive. The presence of TAMs, particularly T215Y, appears to create a genetic barrier to the selection of K65R. This is an important consideration when designing second-line antiretroviral regimens.
Troubleshooting Guides
Genotypic Resistance Testing
Q: My Sanger sequencing results for the HIV reverse transcriptase gene are noisy and difficult to interpret, especially around known resistance codons. What could be the cause and how can I fix it?
A: Noisy sequencing data, particularly the presence of mixed bases (e.g., "N" calls or overlapping peaks), can arise from several factors:
-
Low Viral Load: Genotypic assays generally require a plasma viral load of at least 500-1000 copies/mL for reliable results. If the viral load is too low, the amount of viral RNA template may be insufficient for clean amplification and sequencing.
-
Solution: Confirm the patient's viral load. If it is below the recommended threshold, consider re-testing with a sample that has a higher viral load. For very low viral loads, specialized or in-house assays with higher sensitivity might be necessary.
-
-
Presence of Mixed Viral Populations: HIV exists as a quasispecies, and a patient may harbor a mix of wild-type and resistant viruses. Sanger sequencing may show overlapping peaks at positions where mutations are present in a subpopulation.
-
Solution: Carefully examine the chromatogram. The presence of a smaller, secondary peak underneath a primary peak can indicate a mixed population. Specialized software can help in analyzing these mixed bases. For more sensitive detection of minor variants, consider using next-generation sequencing (NGS).
-
-
PCR or Sequencing Artifacts: Errors during the reverse transcription, PCR, or sequencing steps can introduce artifacts that appear as mutations.
-
Solution: Review your entire workflow, from RNA extraction to sequencing. Ensure high-quality reagents and adherence to the protocol. If possible, re-amplify and re-sequence the sample. Comparing sequences from forward and reverse primers can help identify sequencing errors.
-
Q: I'm not getting any amplification of the reverse transcriptase gene from my patient sample. What are the likely causes and troubleshooting steps?
A: PCR amplification failure can be due to several reasons:
-
Insufficient or Degraded RNA: The quality and quantity of the initial viral RNA are critical.
-
Solution: Ensure proper sample collection, handling, and storage to prevent RNA degradation. Use a validated RNA extraction kit and quantify the RNA before starting reverse transcription.
-
-
PCR Inhibitors: Substances carried over from the plasma sample or the RNA extraction process can inhibit the RT or Taq polymerase enzymes.
-
Solution: Include an internal control in your PCR to check for inhibition. If inhibition is suspected, you can try diluting the RNA template or using a different RNA purification method.
-
-
Primer Mismatches: HIV is highly diverse, and the primers in your assay may not perfectly match the viral sequence in your sample, especially if it's a non-B subtype.
-
Solution: Use primers designed to be broadly reactive across different HIV-1 subtypes. If you suspect a primer mismatch, you can try alternative or degenerate primers.
-
Phenotypic Resistance Testing
Q: My genotypic and phenotypic resistance test results for stavudine are discordant. The genotype shows resistance mutations, but the phenotype assay indicates susceptibility. Why is this happening?
A: Discordance between genotypic and phenotypic results is a known issue and can be caused by several factors:
-
Presence of Viral Mixtures: The genotype may detect resistance mutations present in a minority of the viral population that are not abundant enough to cause a significant change in the overall drug susceptibility measured by the phenotypic assay.
-
Transitional Mutations: Some mutations, like T215S, are considered "transitional" and do not cause phenotypic resistance themselves but indicate that a virus is on the pathway to developing clinically significant resistance mutations like T215Y or T215F.
-
Antagonistic Mutations: Some mutations can counteract the effect of others. For example, the M184V mutation can increase susceptibility to zidovudine and stavudine, potentially masking the resistance conferred by TAMs in a phenotypic assay.
-
Assay Variability: Both genotypic and phenotypic assays have inherent variability. For stavudine, even small fold-changes in the IC50 (e.g., 1.8-fold) may be clinically significant, even if they fall below the cutoff for resistance in some assays.
Solution: When faced with discordant results, it is crucial to consider the patient's treatment history, the specific mutations detected, and the limitations of each assay. Consulting with an expert in HIV drug resistance is often recommended to make the best clinical decision.
HIV Reverse Transcriptase (RT) Enzyme Assays
Q: I am performing an in vitro RT inhibition assay to screen for new compounds against stavudine-resistant RT, but I am getting high background noise. What could be the cause?
A: High background in an RT assay can obscure the true signal and make it difficult to determine inhibitor potency. Potential causes include:
-
Contamination: Contamination of reagents with nucleases or other enzymes can lead to non-specific signal.
-
Solution: Use nuclease-free water and reagents. Ensure a clean working environment and use filter tips for pipetting.
-
-
Non-specific Binding: In ELISA-based RT assays, non-specific binding of the detection antibody can cause high background.
-
Solution: Optimize blocking and washing steps. Ensure that the washing buffer is effective and that all wells are washed thoroughly.
-
-
Assay Buffer Composition: The components of your assay buffer may be interfering with the detection system.
-
Solution: Review the manufacturer's protocol for the detection reagents and ensure that your assay buffer is compatible. Some substances, like high concentrations of detergents, can interfere with certain assays.
-
Quantitative Data Summary
The following table summarizes the fold-change in the 50% inhibitory concentration (IC50) for stavudine in the presence of various reverse transcriptase mutations. An increase in the fold-change indicates reduced susceptibility (i.e., resistance).
| Mutation(s) | Fold Change in Stavudine IC50 | Reference(s) |
| At least one TAM or Q151M | ~3-4 fold | |
| T215Y/F | Can contribute to a resistant phenotype | |
| Y181C | Reduced susceptibility | |
| M41L + T215Y | Intermediate-to-high resistance | |
| K65R | Low-level resistance |
Note: Fold-change values can vary depending on the specific assay used and the viral background.
Detailed Experimental Protocols
1. HIV-1 Genotypic Resistance Testing (Sanger Sequencing)
This protocol provides a general overview. Specific details may vary based on the commercial kit or in-house method used.
-
Viral RNA Extraction:
-
Start with at least 1 mL of plasma from an EDTA-anticoagulated blood sample. The viral load should ideally be >1000 copies/mL.
-
Extract viral RNA using a validated commercial kit (e.g., QIAamp Viral RNA Mini Kit) or a reliable in-house method.
-
Elute the RNA in nuclease-free water.
-
-
Reverse Transcription and First-Round PCR (RT-PCR):
-
Perform a one-step RT-PCR to convert the viral RNA to cDNA and amplify a larger fragment of the pol gene, which contains the protease and reverse transcriptase coding regions.
-
Use primers that are designed to bind to conserved regions of the pol gene to ensure amplification of different HIV-1 subtypes.
-
A typical reaction mixture includes the extracted RNA, RT-PCR buffer, dNTPs, forward and reverse primers, and a one-step RT-PCR enzyme mix.
-
Typical cycling conditions:
-
Reverse transcription: 50°C for 30 minutes
-
Initial denaturation: 95°C for 15 minutes
-
40 cycles of: 94°C for 30 seconds, 55°C for 30 seconds, 72°C for 1.5 minutes
-
Final extension: 72°C for 10 minutes
-
-
-
Nested PCR:
-
Use the product from the first-round PCR as a template for a second round of PCR (nested PCR) to amplify a smaller, more specific region of the reverse transcriptase gene.
-
Use internal primers that bind within the first-round PCR product.
-
This step increases the sensitivity and specificity of the assay.
-
Typical cycling conditions are similar to the first-round PCR but with a reduced number of cycles (e.g., 30-35).
-
-
PCR Product Purification:
-
Analyze the nested PCR product on an agarose gel to confirm the presence of a band of the correct size.
-
Purify the PCR product to remove unincorporated primers and dNTPs using a commercial PCR purification kit or enzymatic methods (e.g., ExoSAP-IT).
-
-
Cycle Sequencing:
-
Perform cycle sequencing using the purified PCR product as a template and a fluorescently labeled dideoxy terminator sequencing kit (e.g., BigDye Terminator).
-
Use both forward and reverse sequencing primers in separate reactions for bidirectional sequencing.
-
-
Sequence Analysis:
-
Purify the cycle sequencing products to remove unincorporated dyes.
-
Run the samples on a capillary electrophoresis-based genetic analyzer.
-
Assemble the forward and reverse sequences to obtain a consensus sequence.
-
Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations.
-
Use a drug resistance interpretation algorithm, such as the Stanford University HIV Drug Resistance Database, to determine the clinical significance of the identified mutations.
-
2. Phenotypic Drug Susceptibility Assay (e.g., PhenoSense)
This is a general description of a recombinant virus phenotypic assay.
-
Amplification of Patient's HIV Genes:
-
Viral RNA is extracted from a patient's plasma sample.
-
The protease and reverse transcriptase regions of the pol gene are amplified by RT-PCR.
-
-
Creation of Recombinant Virus:
-
The amplified patient-derived gene fragments are inserted into a proviral DNA vector that lacks the corresponding region of the pol gene but contains a reporter gene, such as luciferase.
-
This creates a library of recombinant vectors representing the patient's viral quasispecies.
-
-
Virus Production:
-
The recombinant vectors are transfected into a producer cell line.
-
The cells produce replication-defective viral particles that contain the patient's protease and reverse transcriptase enzymes and the luciferase reporter gene.
-
-
Drug Susceptibility Testing:
-
The recombinant virus stock is used to infect target cells in the presence of serial dilutions of stavudine (and other antiretroviral drugs).
-
A control infection is performed in the absence of any drug.
-
-
Measurement of Viral Replication:
-
After a set incubation period, the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.
-
The amount of reporter gene activity is proportional to the amount of viral replication.
-
-
Data Analysis:
-
For each drug, a dose-response curve is generated by plotting the percentage of viral replication versus the drug concentration.
-
The IC50 (the concentration of drug that inhibits 50% of viral replication) is calculated for the patient's virus.
-
The IC50 of the patient's virus is compared to the IC50 of a wild-type reference virus to determine the fold-change in drug susceptibility.
-
The fold-change is then used to classify the virus as susceptible, having reduced susceptibility, or resistant to the drug based on established cutoffs.
-
Mandatory Visualizations
Caption: Major pathways of stavudine resistance in HIV-1.
Caption: Workflow for HIV-1 genotypic resistance testing.
Technical Support Center: Antagonistic Effect of Zidovudine on Stavudine Phosphorylation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the antagonistic effect of zidovudine (AZT) on stavudine (d4T) phosphorylation.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro or in vivo experiments studying the interaction between zidovudine and stavudine.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable intracellular stavudine triphosphate (d4T-TP) levels in the presence of zidovudine. | Antagonistic effect of zidovudine: Zidovudine and stavudine are both thymidine analogues and compete for the same intracellular phosphorylation pathway, primarily initiated by thymidine kinase.[1][2] Zidovudine has a higher affinity for thymidine kinase, leading to reduced phosphorylation of stavudine.[1] | - Staggered Dosing: In your experimental design, consider pre-incubating cells with stavudine before introducing zidovudine to allow for initial phosphorylation of stavudine. - Dose-Response Analysis: Perform a dose-response experiment by titrating the concentration of zidovudine while keeping the stavudine concentration constant to determine the concentration at which significant inhibition of d4T-TP formation occurs. - Alternative Nucleoside Analogues: If your research goals permit, consider using a non-thymidine analogue in combination with stavudine to avoid this specific antagonistic interaction. |
| High variability in d4T-TP and AZT-TP measurements between experimental replicates. | Cell Culture Conditions: The phosphorylation of nucleoside reverse transcriptase inhibitors (NRTIs) is dependent on the activation state of the cells, as the key phosphorylating enzymes are cell cycle-dependent.[3] Variations in cell cycle synchronization or activation status can lead to inconsistent results. | - Cell Cycle Synchronization: For in vitro experiments, synchronize the cell population before drug exposure. - Use of Activated Cells: Employing activated peripheral blood mononuclear cells (PBMCs) can provide a more consistent cellular environment for phosphorylation studies.[3] - Consistent Cell Density: Ensure that the cell density is consistent across all experimental conditions, as this can influence nutrient availability and cell proliferation rates. |
| Discrepancy between in vitro and in vivo results. | Complex in vivo pharmacokinetics: In vivo, drug absorption, distribution, metabolism, and excretion (ADME) properties of both zidovudine and stavudine can influence their intracellular concentrations and, consequently, their interaction. | - Pharmacokinetic Modeling: Utilize pharmacokinetic modeling to simulate and predict the intracellular concentrations of both drugs over time. - Ex Vivo Analysis: Conduct ex vivo studies using PBMCs isolated from subjects treated with zidovudine and/or stavudine to bridge the gap between in vitro and in vivo findings.[1] |
| Unexpectedly low antiviral activity in co-administration experiments. | Pharmacodynamic Antagonism: The reduced formation of the active d4T-TP due to competition with zidovudine leads to a decrease in the overall antiviral efficacy of the drug combination.[4] | - Virological Assays: Correlate the intracellular d4T-TP levels with viral replication assays (e.g., p24 antigen assay or reverse transcriptase activity assay) to directly assess the functional consequence of the phosphorylation antagonism. - Clinical Data Correlation: When applicable, compare your experimental findings with clinical data that has demonstrated the negative impact of co-administering zidovudine and stavudine on virological and immunological outcomes.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the antagonistic effect of zidovudine on stavudine phosphorylation?
A1: The antagonism arises from the fact that both zidovudine (AZT) and stavudine (d4T) are analogues of the natural nucleoside thymidine.[2] For these drugs to become active against HIV, they must be converted into their triphosphate forms within the cell. This multi-step phosphorylation process is initiated by the cellular enzyme thymidine kinase.[2] Zidovudine has a significantly higher affinity for thymidine kinase than stavudine.[1] Consequently, when both drugs are present, zidovudine outcompetes stavudine for this enzyme, leading to a significant reduction in the intracellular phosphorylation of stavudine to its active triphosphate form (d4T-TP).[2][5] This competitive inhibition is the basis of their antagonistic interaction.[3][6]
Q2: Is it recommended to use zidovudine and stavudine in combination for antiretroviral therapy?
A2: No, the co-administration of zidovudine and stavudine is not recommended in clinical practice.[2][5] Clinical studies have demonstrated that this combination can lead to a suboptimal antiviral response and even a decline in CD4 cell counts, which is indicative of treatment failure.[4] This is a direct consequence of the antagonistic effect on stavudine phosphorylation, which reduces its antiviral activity.[4]
Q3: What are the quantitative effects of zidovudine on intracellular stavudine triphosphate (d4T-TP) levels?
A3: Studies have consistently shown a marked decrease in intracellular d4T-TP levels in the presence of zidovudine. While specific values can vary depending on the experimental system, the following table summarizes representative data from studies on peripheral blood mononuclear cells (PBMCs).
| Drug(s) Administered | Intracellular d4T-TP Concentration (fmol/10^6 cells) | Reference |
| Stavudine alone | 3 - 38.5 | [7] |
| Stavudine + Zidovudine | Levels significantly reduced (specific quantitative data on the reduction from a single controlled experiment is not readily available in the provided search results, but the antagonistic effect is well-documented) | [4] |
| Zidovudine alone | (d4T-TP not applicable) |
Note: The values for stavudine alone are from patients receiving zidovudine therapy where intracellular d4T-TP was unexpectedly detected, suggesting a low level of in vivo conversion or assay cross-reactivity. Direct comparative studies in a controlled setting would provide more precise quantification of the antagonism.
Q4: What experimental methods are used to measure the intracellular phosphorylation of zidovudine and stavudine?
A4: The quantification of intracellular triphosphates of nucleoside analogues is a technically demanding process. The most common and reliable methods include:
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of multiple nucleoside triphosphate anabolites, including AZT-TP and d4T-TP, from cell extracts.[7][8]
-
Reverse Transcriptase (RT) Chain Termination Assay: This is a functional assay that measures the amount of the active triphosphate form of the drug by its ability to inhibit a known amount of reverse transcriptase activity.[1]
Experimental Protocols
Protocol: Measurement of Intracellular Zidovudine and Stavudine Triphosphates by HPLC-MS/MS
-
Cell Culture and Drug Incubation:
-
Culture peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., MT-2, CEM) to the desired density.
-
Incubate the cells with zidovudine, stavudine, or a combination of both at clinically relevant concentrations for a specified time course (e.g., 2, 4, 8, 24 hours). Include untreated cells as a negative control.
-
-
Cell Lysis and Extraction:
-
Harvest the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS) to remove extracellular drugs.
-
Lyse the cells using a cold 60-70% methanol or a perchloric acid solution to precipitate proteins and extract the intracellular nucleotides.
-
Centrifuge the lysate to pellet the cellular debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the intracellular nucleotides.
-
The triphosphate anabolites can be dephosphorylated to their corresponding nucleoside forms using an enzyme like alkaline phosphatase for easier detection and quantification.
-
Perform solid-phase extraction (SPE) to purify and concentrate the analytes.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) to separate the analytes.
-
The eluent from the HPLC is introduced into a tandem mass spectrometer for detection and quantification. Use multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the analytes (zidovudine and stavudine).
-
Quantify the amount of zidovudine and stavudine in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the number of cells used in the experiment to obtain the intracellular concentration (e.g., in fmol/10^6 cells).
-
Visualizations
Caption: Phosphorylation pathway of zidovudine and stavudine.
Caption: Experimental workflow for measuring intracellular NRTI phosphorylation.
Caption: Logical relationship of zidovudine-stavudine antagonism.
References
- 1. Influence of Prior Exposure to Zidovudine on Stavudine Phosphorylation In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 3. Practical Considerations For Developing Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo antagonism with zidovudine plus stavudine combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stavudine - Wikipedia [en.wikipedia.org]
- 6. Zidovudine and Lamivudine for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significant levels of intracellular stavudine triphosphate are found in HIV-infected zidovudine-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitation of the 5'-triphosphate metabolites of zidovudine, lamivudine, and stavudine in peripheral mononuclear blood cells of HIV infected patients by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the In Vitro Antagonism of Stavudine by Ribavirin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro interaction between ribavirin and stavudine, specifically focusing on the reduction of stavudine's anti-HIV activity.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Q1: My in vitro assay shows a significant reduction in the anti-HIV activity of stavudine when combined with ribavirin. Is this an expected outcome?
A1: Yes, this is an expected in vitro finding. Published data indicates that ribavirin can antagonize the anti-HIV-1 activity of stavudine. Ribavirin, at concentrations ranging from 9 to 45 µM, has been shown to reduce the in vitro anti-HIV-1 activity of stavudine by 2.5- to 5-fold[1].
Q2: What is the underlying mechanism for this antagonism?
A2: The antagonistic effect is primarily due to the inhibition of stavudine's phosphorylation. Stavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form (stavudine triphosphate or d4T-TP) to exert its anti-HIV effect[2][3]. Ribavirin has been shown to interfere with this critical activation step[4]. The likely mechanism is indirect, stemming from ribavirin's inhibition of the cellular enzyme inosine monophosphate dehydrogenase (IMPDH)[5][6]. This inhibition leads to a depletion of the intracellular pool of guanosine triphosphate (GTP), which can subsequently alter the balance of other nucleoside triphosphates and affect the activity of cellular kinases, including thymidine kinase, which is responsible for the initial phosphorylation of stavudine[1][7][8].
Q3: I am not observing a consistent antagonistic effect in my experiments. What could be the potential reasons?
A3: Inconsistent results in drug-drug interaction studies can arise from several factors:
-
Cell Line Variability: The metabolic activity and the expression levels of relevant kinases can vary between different cell lines (e.g., MT-4, CEM, PBMCs), influencing the degree of stavudine phosphorylation and its inhibition by ribavirin.
-
Drug Concentrations: The antagonistic effect is dose-dependent for both stavudine and ribavirin. Ensure that the concentrations used are within the range where the interaction is known to occur.
-
Assay System: The choice of antiviral assay (e.g., p24 antigen reduction, reverse transcriptase activity assay, syncytia formation) can influence the outcome. Ensure your assay is sensitive enough to detect modest changes in antiviral activity.
-
Experimental Conditions: Factors such as cell density, incubation time, and the multiplicity of infection (MOI) of the virus should be standardized and consistent across experiments.
Q4: How can I confirm that the observed antagonism is due to reduced stavudine phosphorylation?
A4: To directly assess the impact on phosphorylation, you would need to measure the intracellular concentrations of stavudine monophosphate, diphosphate, and triphosphate in the presence and absence of ribavirin. This typically requires specialized techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Q5: Are there any common pitfalls to avoid when performing a p24 antigen ELISA to assess antiviral activity?
A5: Yes, several factors can affect the accuracy of a p24 antigen ELISA:
-
Incomplete Viral Lysis: Ensure complete lysis of the virus to release the p24 antigen. The use of a lysis buffer, as specified in the protocol, is crucial.
-
Standard Curve Issues: An inaccurate standard curve will lead to erroneous quantification of p24. Ensure proper preparation of standards and that the sample optical densities fall within the linear range of the curve.
-
Washing Steps: Inefficient washing can lead to high background signals. Ensure all wells are thoroughly washed between steps as per the protocol.
-
Sample Dilution: Samples with high p24 concentrations may need to be diluted to fall within the dynamic range of the assay.
Data Presentation
The following table summarizes the quantitative data on the antagonistic effect of ribavirin on the anti-HIV-1 activity of stavudine.
| Drug Combination | Cell Line | Ribavirin Concentration (µM) | Fold Reduction in Stavudine Activity | Reference |
| Stavudine + Ribavirin | Not Specified | 9 - 45 | 2.5 - 5 | [1] |
Note: Specific EC50 values for stavudine with and without ribavirin were not available in the reviewed literature. The data presented reflects the reported fold-reduction in antiviral activity.
Experimental Protocols
Protocol: In Vitro Anti-HIV-1 Assay using p24 Antigen ELISA
This protocol outlines a general procedure for determining the anti-HIV-1 activity of stavudine in the presence or absence of ribavirin using a p24 antigen capture ELISA.
1. Cell Culture and Infection:
-
Culture a suitable human T-cell line (e.g., MT-4 cells) in appropriate media.
-
Seed the cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of stavudine, both alone and in combination with a fixed concentration of ribavirin (e.g., 10 µM or 50 µM).
-
Add the drug dilutions to the cells.
-
Infect the cells with a laboratory-adapted strain of HIV-1 at a pre-titered multiplicity of infection (MOI).
-
Include control wells with cells and virus only (virus control) and cells only (toxicity control).
-
Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days).
2. p24 Antigen Quantification (ELISA):
-
Following incubation, centrifuge the plates to pellet the cells.
-
Collect the cell culture supernatants.
-
Lyse the virus in the supernatants using a lysis buffer to release the p24 antigen.
-
Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate to prevent non-specific binding.
-
Add the lysed supernatant samples and a serial dilution of a known p24 standard to the wells and incubate.
-
Wash the plate.
-
Add a biotinylated detector antibody specific for a different epitope on the p24 antigen and incubate.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the p24 standards against their known concentrations.
-
Determine the concentration of p24 in each experimental well by interpolating from the standard curve.
-
Calculate the percentage of viral inhibition for each drug concentration compared to the virus control.
-
Determine the 50% effective concentration (EC50) of stavudine in the presence and absence of ribavirin using non-linear regression analysis.
Mandatory Visualizations
Caption: Stavudine phosphorylation pathway and proposed mechanism of ribavirin antagonism.
Caption: Experimental workflow for assessing the in vitro anti-HIV activity.
References
- 1. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 2. Stavudine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 4. ClinConnect | Effects of Ribavirin on Zidovudine or Stavudine [clinconnect.io]
- 5. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. What are thymidine kinase inhibitors and how do they work? [synapse.patsnap.com]
Validation & Comparative
In Vitro Efficacy of Stavudine vs. Lamivudine in HIV-1 Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two prominent nucleoside reverse transcriptase inhibitors (NRTIs), stavudine (d4T) and lamivudine (3TC), in their efficacy against Human Immunodeficiency Virus Type 1 (HIV-1). The following sections present a compilation of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Efficacy Data
The in vitro anti-HIV-1 activity of stavudine and lamivudine has been evaluated in numerous studies, primarily utilizing peripheral blood mononuclear cells (PBMCs) and various human cell lines. The efficacy is typically reported as the concentration of the drug required to inhibit viral replication by 50% (EC50 or IC50). While direct head-to-head comparisons in a single study are limited, the compiled data from various sources provides a strong indication of their relative potencies.
| Drug | Cell Type | HIV-1 Isolate(s) | Efficacy Metric | Concentration Range (µM) | Reference(s) |
| Stavudine | PBMCs, Monocytic cells, Lymphoblastoid cell lines | Laboratory and clinical isolates | IC50 | 0.0009 - 4 | [1] |
| PBMCs, Monocytic cells, Lymphoblastoid cell lines | Laboratory and clinical isolates | EC50 | 0.009 - 4 | [2] | |
| Lamivudine | PBMCs, Monocytes, Lymphoblastoid cell lines | Laboratory and clinical isolates | EC50 | 0.003 - 15 | [2][3] |
| PBMCs | HIV-1 Clades A-G | EC50 | 0.001 - 0.120 | [2][3] | |
| PBMCs | HIV-2 isolates | EC50 | 0.003 - 0.120 | [2][3] |
Note: The wide range in reported EC50 and IC50 values can be attributed to variations in experimental conditions, including the specific cell line used, the HIV-1 isolate, the multiplicity of infection, and the assay method employed to measure viral replication.
Experimental Protocols
The determination of in vitro antiviral efficacy and cytotoxicity involves standardized cellular and virological assays. Below are detailed methodologies for the key experiments cited in the evaluation of stavudine and lamivudine.
In Vitro Anti-HIV-1 Efficacy Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay quantifies the ability of a compound to inhibit HIV-1 replication in primary human immune cells.
a. Isolation and Culture of PBMCs:
-
PBMCs are isolated from the whole blood of healthy, HIV-negative donors using Ficoll-Hypaque density gradient centrifugation.[4]
-
The isolated cells are washed and stimulated with a mitogen, typically phytohemagglutinin (PHA), for 2-3 days to induce cell proliferation, which is necessary for efficient HIV-1 infection.[5][6]
-
Stimulated PBMCs are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), antibiotics, and interleukin-2 (IL-2) to maintain cell viability and proliferation.[5]
b. Antiviral Assay:
-
PHA-stimulated PBMCs are seeded in 96-well plates.
-
Serial dilutions of stavudine and lamivudine are prepared and added to the respective wells.
-
A pretitrated amount of a laboratory-adapted or clinical isolate of HIV-1 is added to the wells.
-
The plates are incubated at 37°C in a 5% CO2 incubator for 7-10 days.[7]
-
Every 3-4 days, the culture medium is partially replaced with fresh medium containing the appropriate drug concentration.
c. Quantification of Viral Replication (p24 Antigen ELISA):
-
At the end of the incubation period, the culture supernatants are collected.
-
The level of HIV-1 p24 core antigen in the supernatant, a marker of viral replication, is quantified using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit.[8][9][10]
-
The percentage of viral inhibition is calculated by comparing the p24 levels in drug-treated wells to those in untreated (virus control) wells.
-
The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the antiviral compounds on the viability of the host cells to determine their therapeutic index.
a. Cell Plating and Drug Treatment:
-
Uninfected, PHA-stimulated PBMCs are seeded in a 96-well plate at a predetermined density.
-
Serial dilutions of stavudine and lamivudine are added to the wells.
-
The plates are incubated for the same duration as the antiviral assay.
b. MTT Staining and Measurement:
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[11][12]
-
The plates are incubated for an additional 2-4 hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.[13][14]
-
A solubilization solution (e.g., acidified isopropanol or dimethyl sulfoxide) is added to dissolve the formazan crystals.[11]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[15]
c. Calculation of Cytotoxicity:
-
The percentage of cytotoxicity is calculated by comparing the absorbance of drug-treated wells to that of untreated (cell control) wells.
-
The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Visualizations
Mechanism of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. hanc.info [hanc.info]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of an Ultrasensitive p24 Antigen Assay as a Potential Alternative to Human Immunodeficiency Virus Type 1 RNA Viral Load Assay in Resource-Limited Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ablinc.com [ablinc.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating NRTI Cross-Resistance: A Comparative Guide for Researchers
A deep dive into the cross-resistance profiles of stavudine and other nucleoside reverse transcriptase inhibitors, supported by experimental data and detailed methodologies, to inform future antiretroviral drug development and research.
The emergence of drug resistance remains a critical challenge in the long-term efficacy of antiretroviral therapy for HIV-1. Stavudine (d4T), a thymidine analog nucleoside reverse transcriptase inhibitor (NRTI), has been a component of many antiretroviral regimens. However, its use is associated with the selection of specific resistance mutations that can confer cross-resistance to other NRTIs, thereby limiting future treatment options. This guide provides a comprehensive comparison of cross-resistance patterns between stavudine and other NRTIs, presenting key experimental data, outlining laboratory protocols for resistance assessment, and visualizing the underlying molecular mechanisms.
Quantitative Analysis of NRTI Cross-Resistance
The development of resistance to stavudine is primarily associated with two major pathways: the accumulation of Thymidine Analog Mutations (TAMs) and the emergence of the Q151M complex. These mutations alter the ability of the HIV-1 reverse transcriptase (RT) to incorporate NRTIs, leading to varying degrees of cross-resistance to other drugs in this class.
Thymidine Analog Mutations (TAMs)
TAMs include a set of mutations (M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E) that are selected for by thymidine analogs like stavudine and zidovudine (AZT). The presence and accumulation of TAMs lead to a progressive reduction in susceptibility to a broad range of NRTIs.
Two distinct TAM pathways have been identified, with different implications for cross-resistance. The "TAM-1" pathway (including M41L, L210W, and T215Y) is associated with a higher level of resistance to zidovudine and stavudine compared to the "TAM-2" pathway (including D67N, K70R, T215F, and K219Q/E).
| Drug | Mutation Profile | Median Fold Change in Susceptibility | Reference |
| Zidovudine (AZT) | Emergence of T215Y in patients on d4T + ddI | 16.4 | [1] |
| Stavudine (d4T) | Emergence of T215Y in patients on d4T + ddI | 2.2 | [1] |
| Lamivudine (3TC) | Emergence of T215Y in patients on d4T + ddI | 4.5 | [1] |
| Didanosine (ddI) | Patients failing a stavudine-based regimen | Intermediate to high-level resistance in 43.2% of patients | [1][2] |
| Abacavir (ABC) | K65R mutation (can be selected by d4T) | 8.9 | [3] |
| Tenofovir (TDF) | K65R mutation (can be selected by d4T) | 4.0 | [3] |
Q151M and the Multinucleoside Resistance Complex
The Q151M mutation, when it appears alone, confers intermediate resistance to zidovudine, didanosine, stavudine, and abacavir.[4] When Q151M is present with other mutations (A62V, V75I, F77L, and F116Y), it forms the Q151M complex, which leads to high-level resistance to most NRTIs.[4] Viruses with the Q151M complex can exhibit a greater than 10-fold increase in resistance to zidovudine, didanosine, stavudine, and abacavir.[4][5]
| Drug | Mutation Profile | Fold Change in Susceptibility | Reference |
| Zidovudine (AZT) | Q151M alone | ~10-fold | [5] |
| Zidovudine (AZT) | Q151M complex | Up to 320-fold | [5] |
| Didanosine (ddI) | Q151M alone | ~5-fold | [5] |
| Didanosine (ddI) | Q151M complex | Up to 40-fold | [5] |
| Zalcitabine (ddC) | Q151M alone | ~20-fold | [5] |
| Zalcitabine (ddC) | Q151M complex | Up to 45-fold | [5] |
| Tenofovir (TDF) | Q151M complex | 2 to 5-fold decrease in susceptibility | [4] |
Mechanisms of Stavudine and NRTI Cross-Resistance
There are two primary biochemical mechanisms by which HIV-1 RT develops resistance to NRTIs, including stavudine:
-
Discrimination: This mechanism involves mutations that enhance the RT's ability to differentiate between the natural dNTP substrate and the NRTI analog. Mutations like K65R, L74V, and Q151M alter the dNTP-binding pocket of the enzyme, reducing the efficiency of NRTI incorporation.[4]
-
Primer Unblocking (ATP-Mediated Pyrophosphorolysis): This mechanism allows the RT to remove an incorporated NRTI from the end of the DNA chain, enabling DNA synthesis to resume. TAMs are primarily associated with this mechanism. The mutant RT uses ATP as a pyrophosphate donor to excise the chain-terminating NRTI monophosphate.[6]
Experimental Protocols for Assessing NRTI Resistance
The evaluation of antiretroviral drug resistance is performed through two main types of assays: genotypic and phenotypic.
Genotypic Resistance Assay Workflow
Genotypic assays identify resistance-associated mutations in the viral genes encoding the drug targets.
Methodology:
-
Sample Collection and RNA Extraction: Viral RNA is extracted from a patient's plasma sample.
-
Reverse Transcription and PCR: The reverse transcriptase (RT) gene is reverse transcribed into cDNA and then amplified using the polymerase chain reaction (PCR).
-
Sequencing: The amplified RT gene is sequenced using either Sanger sequencing or next-generation sequencing (NGS).
-
Data Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations.
-
Interpretation: The identified mutations are interpreted using databases that correlate specific mutations with resistance to different NRTIs.
Phenotypic Resistance Assay: A TZM-bl Cell-Based Luciferase Assay Protocol
Phenotypic assays measure the concentration of a drug required to inhibit viral replication by 50% (IC50). A common method involves the use of TZM-bl reporter cells.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).
-
Patient-derived or laboratory-generated HIV-1 isolates.
-
96-well cell culture plates.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin.
-
DEAE-Dextran.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Virus Preparation and Drug Dilution: Prepare serial dilutions of the NRTIs to be tested. The virus stock is diluted to a predetermined titer that yields a high signal-to-noise ratio.
-
Infection: The TZM-bl cells are pre-treated with the different concentrations of the NRTIs for a short period. The virus inoculum is then added to the wells. DEAE-Dextran is included to enhance infectivity.
-
Incubation: The plates are incubated for 48 hours to allow for a single round of viral infection and expression of the luciferase reporter gene.
-
Luciferase Assay: After incubation, the cell culture medium is removed, and a luciferase assay reagent is added to lyse the cells and provide the substrate for the luciferase enzyme.
-
Data Acquisition: The luminescence, which is proportional to the level of viral replication, is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of viral inhibition against the drug concentration. The fold change in resistance is determined by dividing the IC50 of the test virus by the IC50 of a drug-sensitive wild-type control virus.
Conclusion
The development of resistance to stavudine can significantly impact the efficacy of subsequent NRTI-based therapies. A thorough understanding of the mutational patterns, the degree of cross-resistance to other NRTIs, and the underlying molecular mechanisms is crucial for the strategic management of HIV-1 infection and for the development of novel antiretroviral agents that can overcome existing resistance profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of NRTI resistance, which is essential for advancing HIV treatment and prevention strategies.
References
- 1. High-Level Cross-Resistance to Didanosine Observed in South African Children Failing an Abacavir- or Stavudine-Based 1st-Line Regimen | PLOS One [journals.plos.org]
- 2. High-level cross-resistance to didanosine observed in South African children failing an abacavir- or stavudine-based 1st-line regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. K65R with and without S68: a new resistance profile in vivo detected in most patients failing abacavir, didanosine and stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Impact of Multidideoxynucleoside Resistance-Conferring Mutations in Human Immunodeficiency Virus Type 1 Reverse Transcriptase on Polymerase Fidelity and Error Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stavudine Efficacy: A Comparative Analysis in Treatment-Naive vs. Treatment-Experienced HIV-1 Patients
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI), in antiretroviral-naive and treatment-experienced individuals with HIV-1 infection. The data presented is intended for researchers, scientists, and drug development professionals to inform future research and clinical trial design. While stavudine was a cornerstone of early antiretroviral therapy, its use has been largely phased out in first-line regimens due to significant long-term toxicities. However, understanding its differential efficacy in these two patient populations remains critical for historical context and for specific salvage therapy scenarios.
Executive Summary
Clinical data reveals a notably more potent antiviral effect of stavudine-based regimens in treatment-naive patients compared to those with prior exposure to other nucleoside analogues.[1][2] Treatment-naive individuals exhibit a more substantial reduction in viral load and a more robust increase in CD4+ cell counts.[1][2] This disparity is likely attributable to the absence of pre-existing drug resistance mutations in the naive population. The primary mechanism of action for stavudine involves the inhibition of HIV-1 reverse transcriptase, ultimately leading to the termination of viral DNA chain elongation.[3][4][5]
Data Presentation: Comparative Efficacy of Stavudine plus Lamivudine
The following tables summarize the key efficacy endpoints from a prospective, open-label pilot study comparing stavudine in combination with lamivudine in treatment-naive and treatment-experienced patients over a 24-week period.[1]
Table 1: Virologic Response after 24 Weeks of Stavudine plus Lamivudine Therapy
| Efficacy Endpoint | Treatment-Naive Patients | Treatment-Experienced Patients |
| Median HIV-1 RNA Reduction (log10 copies/mL) | 1.66[1][2] | 0.55[1][2] |
| Patients with >1 log10 HIV-1 RNA Decrease | 86%[2] | 34%[2] |
| Patients with <3000 HIV-1 RNA copies/mL | 57%[1][2] | 22%[1][2] |
| Patients with <400 HIV-1 RNA copies/mL | 26%[1][2] | 5%[1][2] |
Table 2: Immunologic Response after 24 Weeks of Stavudine plus Lamivudine Therapy
| Efficacy Endpoint | Treatment-Naive Patients | Treatment-Experienced Patients |
| Median CD4+ Cell Count Increase (cells/mm³) | 108[1] | 46[1] |
Experimental Protocols
The data presented above is derived from a prospective, open-label pilot study with the following key design elements:[1]
-
Study Population: 83 HIV-1 infected patients with CD4+ cell counts between 50 and 400 cells/mm³. This included 42 treatment-naive patients and 41 treatment-experienced patients who had previously received other nucleoside reverse transcriptase inhibitors.[1]
-
Intervention: Patients received stavudine (40 mg twice daily, or 30 mg twice daily for those weighing ≤ 60 kg) and lamivudine (150 mg twice daily).[1]
-
Primary Endpoints: The primary measures of efficacy were the changes in plasma viral load (HIV-1 RNA) and CD4+ cell count from baseline to 24 weeks of treatment.[1]
-
Setting: The study was conducted at three urban clinical centers in Paris.[1]
Visualizations: Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams visualize stavudine's mechanism of action and the workflow of the comparative clinical trial.
Caption: Stavudine's mechanism of action within an infected host cell.
Caption: Workflow of the comparative study on stavudine efficacy.
Adverse Effects
It is crucial to note that stavudine use is associated with significant adverse effects, which can be dose-related and occur more frequently in patients with advanced HIV infection.[6][7] The most prominent toxicity is peripheral neuropathy.[7][8] Other serious adverse events include lactic acidosis and severe hepatomegaly with steatosis.[9]
Conclusion
The available data clearly indicate that stavudine, when used in combination with other antiretrovirals, demonstrates greater efficacy in treatment-naive HIV-1 infected individuals compared to those who have undergone prior treatment with other nucleoside analogues. This difference in potency underscores the challenge of viral resistance in pre-treated patient populations. While stavudine's clinical use is now limited due to its toxicity profile, these findings remain valuable for understanding the principles of antiretroviral therapy and the importance of initial treatment selection.
References
- 1. Efficacy and tolerability of stavudine plus lamivudine in treatment-naive and treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acpjournals.org [acpjournals.org]
- 3. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Stavudine - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Stavudine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
In Vitro Showdown: A Comparative Analysis of Stavudine and Tenofovir Against HIV
For Immediate Release
In the landscape of antiretroviral therapy, the nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) stavudine (d4T) and tenofovir have been mainstays in the fight against Human Immunodeficiency Virus (HIV). While both drugs target the same viral enzyme, their in vitro profiles reveal significant differences in efficacy and, most notably, cytotoxicity. This guide provides a comparative analysis of stavudine and tenofovir, presenting key experimental data, detailed methodologies, and a look into their shared mechanism of action for researchers, scientists, and drug development professionals.
Executive Summary
In vitro studies demonstrate that while both stavudine and tenofovir are potent inhibitors of HIV replication, tenofovir exhibits a significantly superior safety profile with markedly lower cytotoxicity across various human cell lines. This difference in cellular toxicity is a critical factor that has influenced clinical recommendations and guided the development of newer antiretroviral agents.
Quantitative Comparison of In Vitro Performance
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of stavudine and tenofovir in various cell lines. The 50% inhibitory concentration (IC50) indicates the drug concentration required to inhibit viral replication by half, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher Selectivity Index (SI = CC50/IC50) indicates a more favorable therapeutic window.
| Drug | Cell Line | HIV-1 Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Stavudine (d4T) | MT-2/TZM-bl | Wild-type | ~0.03-0.05 | See below | Varies |
| HepG2 | - | - | <398 | - | |
| Skeletal Muscle | - | - | <870 | - | |
| Hematopoietic Progenitor Cells | - | - | 0.06-5 | - | |
| Tenofovir | MT-4 | Wild-type | ~0.5-5.0 | See below | Varies |
| HepG2 | - | - | 398 | >80-800 | |
| Skeletal Muscle | - | - | 870 | >174-1740 | |
| Hematopoietic Progenitor Cells | - | - | >200 | >40-400 |
Note: IC50 values can vary between studies depending on the specific assay conditions, cell line, and virus strain used. The values presented are representative ranges from published literature. Cytotoxicity data for stavudine often indicates it is more toxic than tenofovir at lower concentrations[1].
Mechanism of Action: A Shared Pathway of Viral Suppression
Both stavudine and tenofovir are classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). Their mechanism of action hinges on their ability to deceive the HIV reverse transcriptase enzyme, a critical component for the virus to convert its RNA genome into DNA.
Mechanism of action for NRTIs.
Once inside a host cell, both stavudine and tenofovir are phosphorylated by cellular kinases to their active triphosphate forms (stavudine triphosphate and tenofovir diphosphate, respectively). These active metabolites are structural analogs of natural deoxynucleotides. They compete with the natural substrates for incorporation into the newly forming viral DNA chain by the reverse transcriptase enzyme. Because they lack a 3'-hydroxyl group, their incorporation results in the termination of DNA chain elongation, thereby halting viral replication.
Experimental Protocols
In Vitro Anti-HIV Activity Assay
A common method to determine the anti-HIV efficacy of compounds like stavudine and tenofovir involves the use of human T-cell lines that are susceptible to HIV infection, such as MT-4 or CEM cells.
Workflow for in vitro anti-HIV assay.
Detailed Methodology:
-
Cell Culture: Human T-lymphoid cell lines (e.g., MT-4) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: Stavudine and tenofovir are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations.
-
Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted compounds are added to the cell cultures. Control wells with infected but untreated cells and uninfected cells are also included.
-
Incubation: The cultures are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
Endpoint Measurement: The extent of viral replication is quantified by measuring a viral marker, such as the p24 capsid protein in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration relative to the untreated virus control. The IC50 value is then determined by non-linear regression analysis of the dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxicity of a compound.
Workflow for MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well microtiter plate at a specific density and allowed to attach or stabilize.
-
Compound Addition: Various concentrations of stavudine and tenofovir are added to the wells. Control wells with untreated cells are included.
-
Incubation: The plates are incubated for a period that is relevant to the intended exposure (e.g., 24 to 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. The CC50 value is determined from the dose-response curve. Tenofovir has been shown to be less cytotoxic in a variety of human cell types when compared to other NRTIs, including stavudine[1].
Conclusion
The in vitro comparison of stavudine and tenofovir provides a clear illustration of the importance of evaluating both efficacy and cytotoxicity in drug development. While both are effective at inhibiting HIV reverse transcriptase, the significantly lower in vitro cytotoxicity of tenofovir has translated to a better safety profile in clinical use, leading to its preferential recommendation in treatment guidelines. These findings underscore the value of comprehensive in vitro screening to predict clinical outcomes and guide the development of safer and more effective antiretroviral therapies.
References
Head-to-Head Study of Stavudine and Didanosine Toxicity: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the toxicity profiles of two nucleoside reverse transcriptase inhibitors (NRTIs), stavudine (d4T) and didanosine (ddI), which have been historically used in the treatment of HIV infection. While effective, both drugs are associated with significant mitochondrial toxicity, leading to a range of adverse effects. This document summarizes key quantitative data from clinical studies, details the experimental protocols used to assess toxicity, and provides a visual representation of the underlying mechanism of toxicity.
Comparative Toxicity Data
The following table summarizes the incidence of major toxicities associated with stavudine and didanosine, both as monotherapy and in combination, based on data from various clinical studies.
| Toxicity | Stavudine (d4T) | Didanosine (ddI) | Stavudine + Didanosine | Notes |
| Peripheral Neuropathy | 1.39 (relative risk vs. ddI)[1] | 6.8 cases per 100 person-years[1] | 3.50 (relative risk vs. ddI alone)[1] | The risk of neuropathy is significantly increased when the drugs are used in combination.[1] The incidence of symptomatic peripheral neuropathy within 1 year for stavudine users was 21.9 per 100 person-years in one study. |
| Pancreatitis | Incidence not specified alone; strongly associated in combination.[2][3] | Up to 7% of patients at standard doses.[4] | High rates observed: 4.16 per 100 person-years (clinical) and 6.25 per 100 person-years (clinical/laboratory).[5] | The combination of stavudine and didanosine is strongly associated with an increased risk of pancreatitis.[2][3] |
| Lactic Acidosis | Stavudine is most closely associated with this complication.[6] | Associated with lactic acidosis, particularly in combination.[7] | Increased risk, with fatal cases reported in pregnant women.[8] | Women, especially obese women, have been observed to be at a higher risk.[6] One study reported an incidence of 16.1 cases per 1000 person-years in women on stavudine-containing regimens.[6] |
| Hepatic Steatosis | Associated with hepatic steatosis, often in conjunction with lactic acidosis.[7] | Linked to cases of hepatic steatosis and lactic acidosis.[1] | Combination therapy is associated with fatal lactic acidosis and liver steatosis.[9] | The mechanism is believed to be related to mitochondrial toxicity.[10] |
| Lipoatrophy | Significantly associated with limb fat loss.[5][11] | Previous therapy with didanosine was associated with an increased risk of lipoatrophy.[5] | A regimen containing stavudine and didanosine resulted in a median loss of 1,825 g of total limb fat over 96 weeks.[11] | Stavudine is considered a primary driver of lipoatrophy among NRTIs.[5] |
Experimental Protocols
The assessment of stavudine and didanosine toxicity in clinical trials involves a combination of clinical evaluation, laboratory tests, and imaging.
Diagnosis of Peripheral Neuropathy
The diagnosis of drug-induced peripheral neuropathy is primarily clinical, based on patient-reported symptoms and neurological examination.
-
Symptom Assessment: Standardized questionnaires, such as the Brief Peripheral Neuropathy Screen (BPNS), are used to systematically evaluate symptoms like pain, tingling, and numbness in the extremities.[12][13]
-
Neurological Examination: This includes assessment of:
-
Quantitative Sensory Testing (QST): This method can be used to provide a more objective measure of sensory function, including cooling and heat detection thresholds.[14]
Diagnosis of Pancreatitis
The diagnosis of acute pancreatitis in the context of antiretroviral therapy involves clinical, biochemical, and radiological assessments.
-
Clinical Presentation: The primary symptom is severe abdominal pain, often radiating to the back, accompanied by nausea and vomiting.[15]
-
Biochemical Markers:
-
Serum Amylase and Lipase: A diagnosis of acute pancreatitis is supported by serum amylase and/or lipase levels at least three times the upper limit of normal.[16]
-
-
Imaging:
Monitoring for Lactic Acidosis
-
Venous Lactate Measurement: Blood samples for lactate measurement should be collected without a tourniquet in a sodium fluoride (grey top) tube and transported on ice to the laboratory for analysis.[2] A normal venous lactate level is typically below 2.5 mmol/L.[2]
-
Blood Gas Analysis: In cases of suspected lactic acidosis, an arterial or venous blood gas analysis is performed to assess blood pH and bicarbonate levels. Lactic acidosis is generally defined as a lactate level >5 mmol/L with a blood pH <7.35.[2]
Assessment of Hepatic Toxicity
-
Liver Function Tests (LFTs): A standard panel of LFTs is used to monitor for liver injury.[17] This typically includes:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Bilirubin (total and direct)
-
-
Imaging: Abdominal ultrasound or CT can be used to assess for hepatic steatosis (fatty liver).[18]
Mechanism of Mitochondrial Toxicity
Stavudine and didanosine exert their toxic effects primarily through the inhibition of mitochondrial DNA polymerase gamma (Pol-γ), the sole enzyme responsible for replicating mitochondrial DNA (mtDNA). This inhibition leads to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction, manifesting as the various clinical toxicities described above.
Caption: Mechanism of stavudine and didanosine-induced mitochondrial toxicity.
References
- 1. Didanosine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sahivsoc.org [sahivsoc.org]
- 3. Stavudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased risk of lipoatrophy under stavudine in HIV-1-infected patients: results of a substudy from a comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. acpjournals.org [acpjournals.org]
- 8. US FDA and Bristol-Myers Squibb issue caution for combination HIV therapy with stavudine (d4T) and didanosine (ddI) in pregnant women | HIV i-Base [i-base.info]
- 9. Fatal lactic acidosis and liver steatosis associated with didanosine and stavudine treatment: a respiratory chain dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-Induced Fatty Liver Disease (DIFLD): A Comprehensive Analysis of Clinical, Biochemical, and Histopathological Data for Mechanisms Identification and Consistency with Current Adverse Outcome Pathways [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Peripheral neuropathy: diagnosis and treatment | aidsmap [aidsmap.com]
- 13. Peripheral neuropathy in HIV: prevalence and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jwatch.org [jwatch.org]
- 15. Acute Pancreatitis in HIV Infection: Understanding the Intersection of Two Complex Conditions - DoveMed [dovemed.com]
- 16. Antiretroviral drugs and acute pancreatitis in HIV/AIDS patients: is there any association? A literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liver Function Tests: MedlinePlus Medical Test [medlineplus.gov]
- 18. Lactic Acidosis | Johns Hopkins HIV Guide [hopkinsguides.com]
Stavudine in HIV Therapy: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials involving stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI) formerly widely used in the treatment of HIV-1 infection. Due to its significant toxicities, stavudine's use has been largely phased out in favor of safer alternatives. This document objectively compares the efficacy and safety profile of stavudine with other key NRTIs, namely zidovudine (AZT) and tenofovir disoproxil fumarate (TDF), supported by experimental data from pivotal clinical trials.
Data Presentation: Efficacy and Adverse Events
The following tables summarize quantitative data from meta-analyses and large cohort studies, comparing virologic efficacy and the incidence of major adverse events associated with stavudine-containing antiretroviral regimens.
Table 1: Virologic Efficacy of Stavudine vs. Comparator NRTIs
| Comparison | Outcome | Result | Confidence Interval (CI) | p-value | Citation(s) |
| Stavudine vs. Zidovudine | Virologic Suppression (<500 copies/mL) at 48 weeks | No significant difference | - | - | [1][2] |
| Stavudine vs. Zidovudine | Virologic Suppression (<50 copies/mL) at 48 weeks | No significant difference | - | p = 0.834 | [2] |
| Low-Dose Stavudine (20mg) vs. Tenofovir DF | Virologic Suppression (<50 copies/mL) at 48 weeks | Non-inferior (79.3% vs. 80.8%) | -6.3% to 3.3% | < 0.001 | [3] |
| Stavudine vs. Tenofovir DF | Virologic Suppression (<400 copies/mL) at 48 weeks | Stavudine: 84%, Tenofovir DF: 80% | -10.4% to 1.5% | - | [4] |
| Stavudine vs. Tenofovir DF | Virologic Suppression (<50 copies/mL) at 144 weeks | Equivalence demonstrated | - | - | [4] |
Table 2: Incidence of Key Adverse Events Associated with Stavudine
| Adverse Event | Comparison | Incidence/Risk | Confidence Interval (CI) | p-value | Citation(s) |
| Peripheral Neuropathy | Stavudine (40mg) vs. Stavudine (30mg) | Incidence Rate Ratio: 0.45 | - | < 0.0001 | [5] |
| Stavudine vs. Zidovudine | Adjusted Hazard Ratio: 2.72 | 1.28–5.80 | p = 0.009 | [6] | |
| Stavudine (40mg) vs. Zidovudine | 1-year incidence per 100 person-years: 21.9 vs. 6.9 | - | p = 0.0002 | [6] | |
| Lipoatrophy | Stavudine vs. Zidovudine | Facial atrophy: 48% vs. 22% | - | p = 0.011 | [7] |
| Lower limb atrophy: 49% vs. 22% | - | p = 0.006 | [7] | ||
| Stavudine vs. Abacavir | Clinical lipoatrophy at 96 weeks: 38.3% vs. 4.8% | - | < 0.001 | [8] | |
| Stavudine vs. Tenofovir DF | Investigator-reported lipodystrophy at 144 weeks: 19% vs. 3% | - | < 0.001 | [4] | |
| Low-Dose Stavudine (20mg) vs. Tenofovir DF | Lipodystrophy: 5.6% vs. 0.2% | - | < 0.001 | [3] | |
| Lactic Acidosis | Stavudine-containing regimens | Associated with increased risk | - | - | [9][10][11][12] |
| Mortality | Stavudine vs. Tenofovir DF | Adjusted Hazard Ratio: 2.7 | 2.0–3.6 | - | [13] |
| Zidovudine vs. Tenofovir DF | Adjusted Hazard Ratio: 1.4 | 1.3–1.5 | - | [13] |
Experimental Protocols
Detailed methodologies for key clinical trials cited in this guide are outlined below.
AIDS Clinical Trials Group (ACTG) 384 Study
-
Objective: To evaluate different strategies for initial antiretroviral treatment in HIV-1-infected, treatment-naive individuals.[14][15]
-
Study Design: A randomized, partially double-blinded, controlled trial with a factorial design.[14]
-
Participants: 980 HIV-1-infected individuals with no prior antiretroviral therapy.[14]
-
Interventions: The study compared strategies involving three-drug versus four-drug initial regimens and different sequences of dual NRTI combinations (zidovudine/lamivudine followed by didanosine/stavudine, or the reverse).[14] The NRTI combinations were administered with either a protease inhibitor (nelfinavir), a non-nucleoside reverse transcriptase inhibitor (efavirenz), or both.
-
Efficacy Assessment: The primary endpoint was the time until salvage therapy was required. Secondary endpoints included time to virologic failure (plasma HIV-1 RNA > 200 copies/mL) and time to toxicity-related discontinuation of therapy.[14][16] Plasma HIV-1 RNA levels were measured at regular intervals.[16]
-
Safety Assessment: Clinical and laboratory adverse events were monitored throughout the study.
NCT00005573: Tenofovir DF vs. Stavudine in Treatment-Naive Patients
-
Objective: To compare the efficacy and safety of tenofovir DF versus stavudine in antiretroviral-naive patients.[4][17]
-
Study Design: A prospective, randomized, double-blind study.[4]
-
Participants: 602 antiretroviral-naive, HIV-infected patients.[4]
-
Interventions: Patients were randomized to receive either tenofovir DF or stavudine, in combination with lamivudine and efavirenz.[4]
-
Efficacy Assessment: The primary outcome was the proportion of patients with HIV RNA levels below 400 copies/mL at week 48. Secondary analyses included the proportion of patients with HIV RNA levels below 50 copies/mL.[4]
-
Safety Assessment: Safety and tolerability were assessed through monitoring of adverse events, including investigator-reported lipodystrophy and fasting lipid profiles, through 144 weeks.[4]
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to stavudine's mechanism of action and its evaluation in clinical trials.
Caption: Mechanism of Stavudine-Induced Mitochondrial Toxicity.
Caption: Representative Experimental Workflow of a Randomized Controlled Trial.
References
- 1. Stavudine or zidovudine in three-drug combination therapy for initial treatment of HIV infection in antiretroviral-naïve individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of stavudine plus lamivudine versus zidovudine plus lamivudine in combination with indinavir in antiretroviral naive individuals with HIV infection: selection of thymidine analog regimen therapy (START I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Tenofovir Disoproxil Fumarate Versus Low-Dose Stavudine Over 96 Weeks: A Multicountry Randomized, Noninferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of tenofovir DF vs stavudine in combination therapy in antiretroviral-naive patients: a 3-year randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a Reduced Dose of Stavudine on the Incidence and Severity of Peripheral Neuropathy in HIV-Infected Adults in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased incidence of symptomatic peripheral neuropathy among adults receiving stavudine- versus zidovudine-based antiretroviral regimens in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased risk of lipoatrophy under stavudine in HIV-1-infected patients: results of a substudy from a comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Less lipoatrophy and better lipid profile with abacavir as compared to stavudine: 96-week results of a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stavudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lactic acidosis associated with stavudine administration: a report of five cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Case of Lactic Acidosis Caused by Stavudine in an AIDS Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Tenofovir, Zidovudine, or Stavudine as Part of First-Line Antiretroviral Therapy in a Resource-Limited-Setting: A Cohort Study | PLOS One [journals.plos.org]
- 14. ACTG (AIDS Clinical Trials Group) 384: A Strategy Trial Comparing Consecutive Treatments for HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ACTG (AIDS Clinical Trials Group) 384: a strategy trial comparing consecutive treatments for HIV-1 [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Stavudine Sodium: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of stavudine sodium in a research or laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Protocols
This compound is a synthetic thymidine nucleoside analog that is suspected of causing genetic defects and can cause organ damage through prolonged or repeated exposure.[1][2] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in designated areas to minimize exposure risk.
Safety and Handling Summary
| Aspect | Guideline | Citation |
| Primary Hazards | Suspected of causing genetic defects. Harmful if swallowed. Causes damage to organs (blood, liver, peripheral nervous system) through prolonged or repeated exposure. | [1][2] |
| Handling | Avoid formation of dust and aerosols. Use in an area with appropriate exhaust ventilation. Obtain special instructions before use and do not handle until all safety precautions have been read and understood. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves (inspect prior to use), protective clothing, and eye/face protection. | [1][2] |
| First Aid: Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |
| First Aid: Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [1] |
| First Aid: Eye Contact | Flush eyes with water as a precaution. | [1] |
| First Aid: Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound and materials contaminated with it must comply with local, regional, and national regulations for pharmaceutical waste.[2] Improper disposal, such as drain disposal, is prohibited.[1]
Step 1: Waste Segregation and Collection
-
Pure this compound (Unused or Expired): Collect the chemical in its original container or a suitable, clearly labeled, and sealed waste container.
-
Contaminated Materials: All items that have come into direct contact with this compound, such as personal protective equipment (gloves, lab coats), weighing papers, and contaminated labware (vials, pipette tips), must be considered pharmaceutical waste.[3] These items should be collected in a designated, sealed container lined with a plastic bag.[4]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed directly into a designated sharps container for pharmaceutical waste.[5]
Step 2: Containerization and Labeling
-
Use robust, leak-proof containers for all stavudine waste.[1]
-
Clearly label all waste containers as "Pharmaceutical Waste" and specifically identify the contents (e.g., "this compound Waste"). If required by institutional policy or local regulations, add appropriate hazard symbols.
-
Store waste containers in a secure, designated area away from general laboratory traffic, ensuring they are locked up or otherwise inaccessible to unauthorized personnel.[1][4]
Step 3: Spill Management In the event of a spill, follow these procedures:
-
Ensure adequate ventilation and wear appropriate PPE, including respiratory protection if dust is generated.[2]
-
Prevent the spill from entering drains.[1]
-
Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[2]
-
Collect the spilled material and cleanup residues in a suitable, sealed container for disposal.[1][2]
-
Clean the spill area thoroughly with a suitable detergent or solvent.[2]
Step 4: Final Disposal
-
The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste or pharmaceutical waste management company.[2][3]
-
Do not mix stavudine waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Consult your institution's EHS guidelines for specific procedures on arranging for waste pickup and disposal. Federal and state regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), govern the disposal of pharmaceutical waste.[3][6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Stavudine sodium
This guide provides crucial safety and logistical information for laboratory professionals handling Stavudine sodium. It outlines the necessary personal protective equipment (PPE), procedural handling guidance, and disposal plans to ensure a safe laboratory environment.
Health Hazards and Toxicological Information
Stavudine is a synthetic thymidine nucleoside analog active against the Human Immunodeficiency Virus (HIV). While therapeutically effective, it presents several hazards in a laboratory setting. It is harmful if swallowed and causes serious eye irritation.[1] Prolonged or repeated exposure may cause damage to organs, including the blood, liver, and peripheral nervous system.[2] Stavudine is also suspected of causing genetic defects and may damage fertility or the unborn child.[1][3]
Physical and Chemical Properties
Stavudine is a white to off-white, crystalline powder.[2] It is soluble in water and has a molecular weight of 224.2 g/mol .[4]
| Property | Data |
| Molecular Formula | C10H12N2O4 |
| Molecular Weight | 224.21 g/mol [5] |
| Appearance | White to off-white, crystalline powder[2] |
| Solubility in Water | Approximately 83 mg/mL at 23°C[4] |
| Oral LD50 (rat) | 4 g/kg[1][5] |
| Oral LD50 (mouse) | 1 g/kg[1] |
Personal Protective Equipment (PPE)
To minimize exposure, appropriate personal protective equipment must be worn when handling this compound.[6][7][8]
-
Eye and Face Protection : Use safety glasses or chemical safety goggles tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3][5]
-
Skin Protection :
-
Gloves : Wear chemical-resistant, impervious gloves that have been inspected prior to use.[3][5] Use proper glove removal technique to avoid skin contact.[5] For some procedures, such as handling compromised oral dosage forms or topical administration, double gloving is recommended.[6][7]
-
Body Protection : A fully-buttoned lab coat is required.[3] For tasks with a higher risk of exposure, such as administering injectable forms, a gown resistant to hazardous drug permeability is necessary.[6][7]
-
-
Respiratory Protection : If engineering controls are insufficient to keep airborne contamination below occupational exposure limits, or when weighing and diluting the neat chemical, a NIOSH-approved respirator should be worn.[3][9] For opening capsules or crushing pills when an oral dose is not available, an N95 respirator is recommended.[6][7]
Handling and Storage Procedures
Engineering Controls : Handle this compound in a well-ventilated area.[3] Local exhaust ventilation is preferred to control the contaminant at its source.[2] For procedures that may generate dust or aerosols, use a biological safety cabinet.[6][7]
Safe Handling Practices :
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][5]
-
Avoid formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling.[2]
-
Clean equipment and work surfaces with a suitable detergent or solvent after use.[2]
Storage :
-
The recommended storage temperature is -20°C for the pure substance.[5] Commercially available capsules should be stored at a controlled room temperature between 15°C and 30°C.[9]
Spill Management and Disposal Plan
A spill kit should be readily available where this compound is handled.[11]
Spill Cleanup Protocol :
-
Evacuate the area and notify others.
-
Wear appropriate PPE, including respiratory protection, gloves, a gown, and eye protection.
-
Dampen the solid spill material with water to prevent dust formation.[9]
-
Use absorbent paper dampened with water to pick up any remaining material.[9]
-
Transfer the dampened material and absorbent paper into a suitable, sealed container for disposal.[5][9]
-
Wash all contaminated surfaces with a soap and water solution.[9]
-
Do not re-enter the contaminated area until it has been verified as clean by a safety officer.[9]
Caption: Workflow for handling a this compound spill.
Waste Disposal :
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5]
-
One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Keep this compound in suitable, closed containers for disposal.[5]
-
Do not let the product enter drains.[5]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. camberpharma.com [camberpharma.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pogo.ca [pogo.ca]
- 7. pogo.ca [pogo.ca]
- 8. gerpac.eu [gerpac.eu]
- 9. Stavudine | C10H12N2O4 | CID 18283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
